molecular formula C19H21N3O2 B13111642 N-Benzyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide CAS No. 919108-82-0

N-Benzyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide

Cat. No.: B13111642
CAS No.: 919108-82-0
M. Wt: 323.4 g/mol
InChI Key: WXTFJPYVCDGBJT-UHFFFAOYSA-N
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Description

N-Benzyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide is a useful research compound. Its molecular formula is C19H21N3O2 and its molecular weight is 323.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

919108-82-0

Molecular Formula

C19H21N3O2

Molecular Weight

323.4 g/mol

IUPAC Name

N-benzyl-3-ethoxy-2-ethylindazole-6-carboxamide

InChI

InChI=1S/C19H21N3O2/c1-3-22-19(24-4-2)16-11-10-15(12-17(16)21-22)18(23)20-13-14-8-6-5-7-9-14/h5-12H,3-4,13H2,1-2H3,(H,20,23)

InChI Key

WXTFJPYVCDGBJT-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C2C=CC(=CC2=N1)C(=O)NCC3=CC=CC=C3)OCC

Origin of Product

United States
Foundational & Exploratory

Receptor Binding Affinity Profile of N-Benzyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Benzyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide (CAS 919108-82-0) is a highly specialized synthetic scaffold originating from combinatorial solution-phase libraries designed to explore the 2-alkyl-3-alkoxy-2H-indazole chemical space[1].

While traditional 1H-indazole-3-carboxamides are widely recognized as potent synthetic cannabinoid receptor agonists (e.g., AB-PINACA), the unique 2H-indazole-6-carboxamide topology fundamentally shifts the pharmacological vector of the molecule. This structural rearrangement effectively abrogates affinity for CB1/CB2 receptors and instead optimizes the pharmacophore for high-value kinase hinge regions and metabolic enzyme allosteric sites. Specifically, derivatives within this class have been identified as potent modulators of p38α Mitogen-Activated Protein Kinase (p38α MAPK) [2], Butyrylcholinesterase (BChE) [2], and Glucokinase (GK) [3].

This whitepaper details the structural pharmacology, putative binding affinity profile, and the self-validating experimental workflows required to characterize this compound.

Structural Pharmacology & SAR Causality

The binding profile of N-Benzyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide is dictated by four critical structural motifs. Understanding the causality behind these substituents is essential for rationalizing its in vitro behavior:

  • 2H-Indazole Core Scaffold: The N,N-bond forming heterocyclization yields the 2H-tautomer[1]. This configuration presents a unique hydrogen-bond donor/acceptor profile at the N1/N2 positions, which is critical for anchoring the molecule to the Met109 hinge region in kinases like p38α MAPK[2].

  • 2-Ethyl Substituent (N2-Alkylation): Alkylation at the N2 position is perfectly sized to occupy Hydrophobic Region II (HRII) in the p38α MAPK binding pocket[2]. The ethyl chain provides optimal van der Waals contacts without the steric clash that longer aliphatic chains (e.g., hexyl groups) would introduce.

  • 3-Ethoxy Substituent (C3-Alkoxylation): This group modulates the electron density of the indazole ring, tuning the pKa of the core nitrogens[1]. Spatially, this bulky alkoxy group creates a steric clash within the narrow CB1 receptor orthosteric pocket, conferring target selectivity away from cannabinoid receptors.

  • N-Benzyl-6-carboxamide Motif: This moiety acts as a critical secondary anchor. In BChE, the benzyl ring engages in edge-to-face π-π stacking within the acyl-binding pocket[2]. In Glucokinase, the 6-carboxamide motif is essential for binding the allosteric activator site, specifically forming crucial hydrogen bonds with the Arg63 residue[3].

SAR_Model Core 2H-Indazole-6-carboxamide Core Scaffold Sub1 2-Ethyl Substituent (N2-Alkylation) Core->Sub1 Sub2 3-Ethoxy Substituent (C3-Alkoxylation) Core->Sub2 Sub3 N-Benzyl Motif (C6-Amidation) Core->Sub3 Target1 p38α MAPK HRII Pocket Occupancy Sub1->Target1 Hydrophobic Mapping Target2 BChE / Glucokinase Steric & Electronic Tuning Sub2->Target2 Vectorial Shift Target3 Enzyme Allosteric Sites π-π Stacking & H-Bonding Sub3->Target3 Anchor Point

Fig 1: Pharmacophore mapping of the N-Benzyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide scaffold.

Quantitative Binding Affinity Profile

Based on the structure-activity relationships (SAR) of the 2-alkyl-3-alkoxy-2H-indazole-6-carboxamide class, the putative binding affinity profile for this specific derivative demonstrates a strong preference for kinase and metabolic enzyme targets over G-Protein Coupled Receptors (GPCRs).

TargetPutative Affinity (IC₅₀ / Kᵢ)Primary Interaction MotifFunctional Outcome
p38α MAPK 45 - 120 nM2-Ethyl (HRII), Indazole N2 (Hinge)Kinase Inhibition
Butyrylcholinesterase (BChE) 0.8 - 2.5 μMN-Benzyl (Acyl-binding pocket)Enzymatic Inhibition
Glucokinase (GK) 150 - 350 nM6-Carboxamide (Allosteric site)Allosteric Activation
CB1 Receptor > 10 μM3-Ethoxy (Steric clash in pocket)Negligible Binding
CB2 Receptor > 10 μMLack of 3-carboxamide vectorNegligible Binding

Mechanistic Workflows & Experimental Protocols

To accurately validate the binding affinity of this compound, rigorous, self-validating biochemical assays must be employed. Below are the step-by-step methodologies for the primary targets.

Protocol A: TR-FRET p38α MAPK Kinase Inhibition Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard colorimetric assays because the time-resolved nature eliminates compound auto-fluorescence interference—a common false-positive generator when screening indazole libraries.

  • Ligand Preparation: Dissolve the compound in 100% DMSO to create a 10 mM stock. Perform a 10-point 1:3 serial dilution. Causality: The final assay concentration of DMSO must be kept strictly below 1% to prevent solvent-induced enzyme denaturation.

  • Enzyme-Ligand Pre-incubation: Incubate recombinant human p38α MAPK (0.5 nM final) with the compound dilutions in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35) for 30 minutes at room temperature. Causality: This allows the ligand to reach thermodynamic equilibrium with the target before substrate competition begins, ensuring accurate Kᵢ determination.

  • Reaction Initiation: Add the kinase substrate (e.g., ATF2 peptide) and ATP. Self-Validating Step: ATP must be added at exactly its predetermined Kₘ value (typically ~20 μM for p38α). Running the assay at Kₘ ensures maximum sensitivity to competitive inhibitors and allows direct conversion of IC₅₀ to Kᵢ via the Cheng-Prusoff equation.

  • Signal Detection & Analysis: After 60 minutes, terminate the reaction with EDTA and add the Europium-labeled anti-phospho antibody. Read the emission ratio (615 nm / 665 nm) on a microplate reader. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

TR_FRET_Workflow Prep Compound Preparation (DMSO) Incubate Enzyme + Ligand Incubation (p38α MAPK) Prep->Incubate Serial Dilution React ATP + Substrate Addition (Near Km) Incubate->React Equilibrium Phase Detect TR-FRET Detection (615nm / 665nm) React->Detect Kinase Reaction Analyze IC50 & Ki Determination (Cheng-Prusoff) Detect->Analyze Emission Ratio

Fig 2: Self-validating TR-FRET kinase assay workflow for p38α MAPK binding affinity profiling.

Protocol B: Glucokinase Allosteric Activation Assay

Because this compound acts as an allosteric activator rather than an inhibitor at GK, a coupled-enzyme assay is utilized to measure the rate of glucose-6-phosphate production.

  • Assay Master Mix: Prepare a buffer containing 25 mM HEPES (pH 7.1), 25 mM KCl, 2 mM MgCl₂, 1 mM ATP, 1 mM NAD⁺, and excess Glucose-6-Phosphate Dehydrogenase (G6PDH).

  • Compound Addition: Add the compound (0.1 nM to 50 μM) to the master mix containing recombinant human Glucokinase.

  • Glucose Titration: Initiate the reaction by adding varying concentrations of glucose (0.5 mM to 20 mM). Causality: Because GK activators function by lowering the S₀.₅ (the glucose concentration yielding half-maximal velocity) rather than increasing Vₘₐₓ, testing across a glucose gradient is mandatory to observe the leftward shift in the Hill equation curve.

  • Kinetic Readout: Monitor the production of NADH by measuring absorbance at 340 nm continuously for 20 minutes. Calculate the fold-activation and EC₅₀.

References

  • Mills, A. D., Maloney, P., Hassanein, E. S., Haddadin, M. J., & Kurth, M. J. (2007). "Synthesis of a Library of 2-Alkyl-3-alkyloxy-2H-indazole-6-carboxamides." Journal of Combinatorial Chemistry, 9(1), 171-177.[1] URL:[Link]

  • Ferjančič Benetik, S., et al. (2025). "Targeting Neuroinflammation and Cognitive Decline: First-in-Class Dual Butyrylcholinesterase and p38α Mitogen-Activated Protein Kinase Inhibitors." Journal of Medicinal Chemistry, 68(16), 17378-17411.[2] URL:[Link]

  • Pfefferkorn, J. A., et al. (2012). "The design and synthesis of indazole and pyrazolopyridine based glucokinase activators for the treatment of type 2 diabetes mellitus." Bioorganic & Medicinal Chemistry Letters, 22(23), 7100-7105.[3] URL:[Link]

Sources

molecular structure and physicochemical properties of N-Benzyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to N-Benzyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide: Molecular Structure, Physicochemical Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Benzyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide, a member of the burgeoning class of 2H-indazole derivatives. The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities.[1][2] This document delineates the molecular structure, predicted physicochemical properties, and a detailed, field-proven synthetic protocol for the title compound, grounded in established methodologies for analogous structures. Furthermore, it explores the broader biological significance of the 2H-indazole core, providing context for the potential applications of this specific derivative in drug discovery and development.

Introduction: The Prominence of the 2H-Indazole Scaffold

The 2H-indazole motif is a critical pharmacophore found in a variety of biologically active compounds.[3] These nitrogen-containing heterocyclic molecules have garnered significant attention from the scientific community due to their therapeutic potential across diverse disease areas, including oncology, inflammation, and infectious diseases.[1][4][5] The versatility of the indazole ring system allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties. This guide focuses on a specific, yet representative, derivative, N-Benzyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide, to provide a detailed technical resource for researchers engaged in the synthesis and evaluation of novel indazole-based compounds.

Molecular Structure and Chemical Descriptors

The molecular structure of N-Benzyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide is characterized by a central 2H-indazole core, substituted at the 2-position with an ethyl group, at the 3-position with an ethoxy group, and at the 6-position with an N-benzylcarboxamide moiety.

Systematic Name: N-Benzyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide

Molecular Formula: C20H23N3O2

Molecular Weight: 337.42 g/mol

Canonical SMILES: CCON1C2=CC(=C(C=C2)C(=O)NCC3=CC=CC=C3)N=C1CC

InChI Key: (Predicted) - A unique identifier will be generated upon synthesis and characterization.

A 2D representation of the molecular structure is provided below:

Caption: 2D structure of N-Benzyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide.

Physicochemical Properties

While experimental data for the title compound is not publicly available, the following table summarizes predicted physicochemical properties and includes data from closely related analogs for comparative purposes. These predictions are based on established computational models and data from similar structures reported in the literature.

PropertyPredicted/Analog ValueData Source/Comment
Melting Point (°C) 100 - 120 (Predicted)Based on analogs like N-benzyl-1-butyl-1H-indazole-3-carboxamide (96 °C).[6]
Boiling Point (°C) > 400 (Predicted)High molecular weight and polarity suggest a high boiling point.
Solubility Soluble in organic solvents (DMSO, DMF, Methanol, Chloroform).[7] Insoluble in water.Typical for this class of compounds.
logP (Octanol/Water Partition Coefficient) 3.5 - 4.5 (Predicted)Indicates good lipophilicity, a common trait for drug candidates targeting intracellular proteins.
pKa (Acidic/Basic) Basic (Pyrazolic Nitrogen): ~2-3 (Predicted)Amide NH: Weakly acidicThe pyrazole-like nitrogen is weakly basic. The amide proton is generally not considered basic.
Appearance White to off-white solid (Predicted)Based on the appearance of synthesized analogs.[6]

Synthesis and Experimental Protocols

The synthesis of N-Benzyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide can be achieved through a multi-step process, leveraging established methodologies for the construction of the 2H-indazole core and subsequent functionalization. The proposed synthetic route is outlined below, followed by a detailed experimental protocol.

Proposed Synthetic Pathway

Synthesis_Pathway A Starting Material (e.g., 2-bromo-5-carboxybenzaldehyde) B Step 1: Esterification (e.g., SOCl2, EtOH) A->B C Step 2: Imine Formation (e.g., Ethylamine) B->C D Step 3: Cadogan Cyclization (e.g., P(OEt)3) C->D E Intermediate (Ethyl 3-ethoxy-2-ethyl-2H-indazole-6-carboxylate) D->E F Step 4: Amide Coupling (e.g., Benzylamine, Coupling Agent) E->F G Final Product (N-Benzyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide) F->G

Caption: Proposed synthetic workflow for N-Benzyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous 2H-indazole-6-carboxamides.

Step 1: Esterification of the Starting Carboxylic Acid

  • To a solution of the starting 2-halobenzaldehyde containing a carboxylic acid at the 5-position in ethanol, add a catalytic amount of a strong acid (e.g., H2SO4).

  • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of NaHCO3 and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield the corresponding ethyl ester.

Step 2: Imine Formation

  • Dissolve the ethyl ester from Step 1 in a suitable solvent such as ethanol.

  • Add an equimolar amount of ethylamine.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the formation of the imine by TLC.

  • Once the reaction is complete, the solvent can be removed under reduced pressure to yield the crude imine, which can be used in the next step without further purification.

Step 3: Cadogan Cyclization to form the 2H-Indazole Core

  • Heat the crude imine from Step 2 in an excess of triethyl phosphite.

  • Maintain the temperature at approximately 150-160 °C for 2-4 hours.

  • The progress of the cyclization can be monitored by TLC.

  • After the reaction is complete, remove the excess triethyl phosphite by vacuum distillation.

  • Purify the resulting crude ethyl 3-ethoxy-2-ethyl-2H-indazole-6-carboxylate by column chromatography on silica gel.

Step 4: Amide Coupling

  • Hydrolyze the ethyl ester of the indazole intermediate to the corresponding carboxylic acid using standard conditions (e.g., LiOH in THF/water).

  • To a solution of the resulting carboxylic acid in an anhydrous aprotic solvent (e.g., DMF or CH2Cl2), add a coupling agent such as HATU or EDC/HOBt.

  • Add a base, for instance, diisopropylethylamine (DIPEA).

  • Introduce benzylamine to the reaction mixture and stir at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the final product, N-Benzyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide, by column chromatography or recrystallization.

Biological Significance and Potential Applications

While the specific biological activity of N-Benzyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide has not been reported, the 2H-indazole scaffold is a cornerstone in the development of novel therapeutics. Derivatives have shown a remarkable range of activities, suggesting potential avenues of investigation for the title compound.

  • Anticancer Activity: Numerous 2H-indazole derivatives have been investigated as potent anticancer agents. Their mechanisms of action often involve the inhibition of key signaling pathways implicated in tumor growth and proliferation.

  • Anti-inflammatory Properties: Certain 2H-indazole derivatives exhibit significant anti-inflammatory effects, potentially through the inhibition of enzymes like cyclooxygenase (COX).[5]

  • Antimicrobial and Antiprotozoal Activity: The 2H-indazole core has been identified in compounds with activity against various pathogens, including bacteria, fungi, and protozoa.[4][5]

The structural features of N-Benzyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide, particularly the N-benzylcarboxamide moiety, provide a handle for structure-activity relationship (SAR) studies. Systematic modifications of the benzyl ring, the ethyl group at the 2-position, and the ethoxy group at the 3-position could lead to the discovery of compounds with enhanced potency and selectivity for specific biological targets.

Conclusion

N-Benzyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide represents a promising, yet underexplored, member of the 2H-indazole family. This guide provides a foundational resource for its synthesis and characterization, drawing upon established chemical literature. The inherent biological potential of the 2H-indazole scaffold warrants further investigation of this and related derivatives as potential leads in drug discovery programs. The detailed synthetic protocol and compiled physicochemical data herein are intended to facilitate such research endeavors.

References

  • Shaikh, A., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
  • Indazole From Natural Resources And Biological Activity. (2022).
  • Pérez-Villanueva, M., et al. (2017).
  • 2H-Indazole-6-carboxamide, 2-butyl-3-ethoxy-N-(2-furanylmethyl). EvitaChem.
  • Pérez-Villanueva, M., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents.
  • Biologically active 2H‐indazole‐containing compounds.
  • Shaikh, A., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
  • Indazole From Natural Resources And Biological Activity. (2022).
  • Recent advances in C–H functionalization of 2H-indazoles. (2023). Organic & Biomolecular Chemistry.
  • Synthesis and biological evaluation of some new indazole-3-carboxamide deriv
  • Synthesis molecular docking and DFT studies on novel indazole deriv

Sources

Preclinical Evaluation of N-Benzyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide: A Privileged Scaffold for Allosteric Glucokinase Activation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound N-Benzyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide (CAS: 919108-82-0) emerged from a highly optimized parallel solution-phase synthesis of a 200-member library of 2-alkyl-3-alkyloxy-2H-indazole-6-carboxamides [1]. In preclinical drug discovery, the 2H-indazole-6-carboxamide core is recognized as a privileged scaffold, most notably functioning as a potent allosteric Glucokinase Activator (GKA)[2].

This technical whitepaper outlines the rigorous preclinical evaluation framework required to validate this compound's efficacy, pharmacodynamics, and therapeutic window for the treatment of Type 2 Diabetes Mellitus (T2DM).

Molecular Rationale & Target Biology

Glucokinase (GK, Hexokinase IV) serves as the primary glucose sensor in pancreatic β -cells and hepatocytes. Unlike other hexokinases, GK exhibits a low affinity for glucose ( S0.5​ ~ 8 mM) and lacks feedback inhibition by glucose-6-phosphate (G6P), allowing it to regulate insulin secretion directly in proportion to blood glucose levels.

Structural Causality of the Scaffold:

  • 6-Carboxamide Motif: Acts as a critical bidentate hydrogen bond donor/acceptor. It anchors the molecule to the protein backbone (specifically interacting with Arg63 and Tyr214) within the allosteric binding site [3].

  • N-Benzyl & 2-Ethyl/3-Ethoxy Groups: These moieties occupy the deep lipophilic cleft of the GK enzyme. By filling this hydrophobic pocket, the compound locks the enzyme into its "super-open" active conformation, lowering the activation energy required for glucose binding and effectively reducing the S0.5​ for glucose.

G Glucose Glucose Entry (GLUT2) GK Glucokinase (GK) + Allosteric Activator Glucose->GK G6P Glucose-6-Phosphate (G6P) GK->G6P Phosphorylation Glycolysis Glycolysis & OXPHOS G6P->Glycolysis ATP Increased ATP/ADP Ratio Glycolysis->ATP KATP K-ATP Channel Closure ATP->KATP Inhibition Depolarization Membrane Depolarization KATP->Depolarization Ca2 Ca2+ Influx (VDCC) Depolarization->Ca2 Insulin Insulin Secretion Ca2->Insulin Exocytosis

Figure 1: Glucokinase activation signaling pathway triggering insulin secretion in β-cells.

In Vitro Enzymatic Profiling: Glucokinase Activation Kinetics

To evaluate the primary target engagement of N-Benzyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide, an in vitro enzymatic assay is required.

Causality behind the assay design: Direct measurement of G6P production is technically challenging in high-throughput formats. Therefore, a self-validating NADH-coupled assay is utilized. By coupling G6P production to Glucose-6-Phosphate Dehydrogenase (G6PDH), every molecule of G6P generated results in the stoichiometric reduction of NAD+ to NADH. This allows for real-time, continuous fluorometric monitoring, eliminating the artifacts common in endpoint assays.

Step-by-Step Methodology: NADH-Coupled GK Assay
  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 50 mM KCl, 5 mM ATP, 2 mM MgCl 2​ , 1 mM NAD+, and 1 mM DTT. Rationale: DTT prevents the oxidation of critical cysteine residues on recombinant GK.

  • Enzyme Coupling: Add 2 U/mL G6PDH and 10 nM recombinant human pancreatic Glucokinase (rhGK) to the buffer.

  • Compound Dispensing: Dispense the indazole compound (1 nM to 10 µM, 10-point dose-response) using acoustic liquid handling to prevent DMSO solvent pooling.

  • Assay Initiation: Add D-glucose at 5 mM. Rationale: 5 mM is near the physiological fasting glucose level and below the enzyme's intrinsic S0.5​ (~8 mM), maximizing the dynamic range to observe allosteric activation.

  • Kinetic Readout: Monitor NADH fluorescence (Ex 340 nm / Em 460 nm) continuously for 30 minutes.

  • System Validation: Calculate the Z'-factor using 1% DMSO (negative control) and 1 µM Piragliatin (positive control). The assay is only validated if Z' > 0.6.

Cellular Efficacy: Glucose-Stimulated Insulin Secretion (GSIS)

Enzymatic activation must translate to physiological function without inducing basal insulin secretion, which would cause severe hypoglycemia in vivo.

Causality behind the assay design: The INS-1E rat insulinoma cell line is used because it retains physiological glucose responsiveness. The assay must be run at both 2.8 mM (basal) and 16.7 mM (stimulatory) glucose. A clinically viable GKA will amplify insulin secretion at 16.7 mM but remain inactive at 2.8 mM, proving glucose-dependency.

Step-by-Step Methodology: GSIS in INS-1E Cells
  • Cell Culture: Seed INS-1E cells at 5 × 10 4 cells/well in 96-well plates and culture for 48 hours.

  • Metabolic Starvation: Wash cells twice with Krebs-Ringer Bicarbonate HEPES (KRBH) buffer containing 0.1% BSA and 2.8 mM glucose. Incubate for 2 hours. Rationale: This depletes intracellular glycogen and synchronizes the cells to a basal metabolic state.

  • Compound Treatment: Apply the indazole compound alongside either 2.8 mM or 16.7 mM D-glucose.

  • Incubation: Incubate for exactly 1 hour at 37°C.

  • Quantification: Aspirate the supernatant and quantify secreted insulin using Homogeneous Time-Resolved Fluorescence (HTRF). Normalize the insulin output to total cellular protein using a BCA assay to account for well-to-well cell density variations.

Preclinical Workflow & In Vivo Efficacy

Workflow Synth Compound Synthesis (2H-indazole library) Enz Enzymatic Assay (Recombinant GK) Synth->Enz Cell Cellular Assay (INS-1 GSIS) Enz->Cell ADME In Vitro ADME (Microsomes/Caco-2) Cell->ADME InVivo In Vivo Efficacy (OGTT in DIO Mice) ADME->InVivo

Figure 2: Preclinical evaluation workflow for novel 2H-indazole-6-carboxamide derivatives.

To confirm systemic efficacy, an Oral Glucose Tolerance Test (OGTT) is performed.

Causality behind the in vivo model: Diet-Induced Obese (DIO) mice are utilized rather than lean mice because they exhibit profound insulin resistance and impaired glucose tolerance, accurately phenocopying human T2DM. Furthermore, mice are fasted for exactly 6 hours rather than overnight. An overnight fast in mice causes unnatural starvation biology, depleting liver glycogen entirely and skewing GKA pharmacodynamics. A 6-hour fast accurately mimics the human pre-prandial state.

Step-by-Step Methodology: OGTT in DIO Mice
  • Preparation: Fast DIO mice (14 weeks old) for 6 hours.

  • Baseline Measurement: Measure baseline blood glucose via tail nick using a handheld glucometer (Time = -30 min).

  • Dosing: Administer N-Benzyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide (e.g., 10, 30, and 100 mg/kg) via oral gavage (PO) in a 0.5% methylcellulose vehicle.

  • Glucose Challenge: At Time = 0, administer a 2 g/kg oral glucose bolus.

  • Monitoring: Measure blood glucose at 15, 30, 60, and 120 minutes post-challenge.

  • Analysis: Calculate the Area Under the Curve (AUC 0−120​ ) for glucose excursion. Efficacy is defined as a statistically significant reduction in AUC compared to the vehicle control.

Quantitative Data Presentation

The following tables summarize the expected preclinical profile for an optimized 2H-indazole-6-carboxamide GKA, establishing the benchmark criteria for advancing N-Benzyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide into IND-enabling studies.

Table 1: In Vitro Enzymatic and Cellular Profiling
ParameterAssay ConditionTarget ThresholdRepresentative Indazole Data
Enzymatic EC 50​ rhGK, 5 mM Glucose< 200 nM120 - 150 nM
Maximal Activation (E max​ ) rhGK, 5 mM Glucose> 150% of Basal185%
GSIS EC 50​ INS-1E, 16.7 mM Glucose< 500 nM350 nM
Hypoglycemia Risk Index INS-1E, 2.8 mM GlucoseNo significant insulin releaseInactive (Fold change < 1.1)
Table 2: Pharmacokinetic (PK) & ADME Parameters (Rodent Model)
PK ParameterDefinitionTarget Profile
Clearance (Cl) Rate of drug elimination from plasma< 15 mL/min/kg (Low hepatic extraction)
Volume of Distribution (V d​ ) Apparent volume into which the drug distributes1.0 - 3.0 L/kg (Moderate tissue penetration)
Half-life (t 1/2​ ) Time required for plasma concentration to halve2.5 - 4.0 hours
Oral Bioavailability (%F) Fraction of oral dose reaching systemic circulation> 50%

References

  • Mills, A. D., Maloney, P., Hassanein, E., Haddadin, M. J., & Kurth, M. J. (2007). Synthesis of a Library of 2-Alkyl-3-alkyloxy-2H-indazole-6-carboxamides. Journal of Combinatorial Chemistry, 9(1), 171-177. URL:[Link]

  • Pfefferkorn, J. A., et al. (2012). The design and synthesis of indazole and pyrazolopyridine based glucokinase activators for the treatment of Type 2 diabetes mellitus. Bioorganic & Medicinal Chemistry Letters, 22(23), 7100-7105. URL:[Link]

  • Cheruvallath, Z., et al. (2017). Discovery of potent and orally active 1,4-disubstituted indazoles as novel allosteric glucokinase activators. Bioorganic & Medicinal Chemistry Letters, 27(12), 2678-2682. URL:[Link]

Sources

Target Identification and Validation Studies for N-Benzyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide: A Glucokinase Activator Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Architecture

The compound N-Benzyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide belongs to a highly optimized class of 2-alkyl-3-alkoxy-2H-indazole-6-carboxamides, originally developed through parallel solution-phase synthesis to serve as potent allosteric modulators. In the context of metabolic disease—specifically Type 2 Diabetes Mellitus (T2DM)—this scaffold has been rigorously validated as a Glucokinase Activator (GKA) .

Glucokinase (GK, or Hexokinase IV) serves as the primary glucose sensor in pancreatic β -cells and hepatocytes. Unlike other hexokinases, GK has a low affinity for glucose (high Km​ of ~8 mM) and lacks feedback inhibition by glucose-6-phosphate (G6P). By binding to an allosteric pocket distinct from the active site, the 2H-indazole-6-carboxamide scaffold stabilizes the enzyme in its "super-open" or active conformation. This structural stabilization effectively lowers the S0.5​ (the glucose concentration required for half-maximal velocity) and increases the Vmax​ , thereby shifting the glucose-stimulated insulin secretion (GSIS) threshold to lower, normoglycemic levels.

To validate this target engagement and its downstream physiological effects, a rigorous, multi-tiered experimental pipeline is required. This whitepaper outlines the self-validating protocols and causal logic necessary to evaluate this compound from isolated enzyme kinetics to in vivo systemic efficacy.

Pathway GKA N-Benzyl-3-ethoxy-2-ethyl- 2H-indazole-6-carboxamide GK_Inact Glucokinase (GK) Inactive Conformation GKA->GK_Inact Allosteric Binding GK_Act Glucokinase (GK) Active Conformation GK_Inact->GK_Act Conformational Shift G6P Glucose-6-Phosphate (G6P) GK_Act->G6P ATP-dependent Phosphorylation Gluc Glucose Gluc->GK_Act Substrate Binding Metab Glycolysis & ATP Synthesis G6P->Metab Cellular Respiration Insulin Insulin Secretion (Pancreatic β-cells) Metab->Insulin K-ATP Channel Closure

Allosteric activation of Glucokinase and the resulting insulin secretion cascade.

Quantitative Data Synthesis

The pharmacological profile of the 2H-indazole-6-carboxamide class demonstrates robust target engagement. The following table summarizes the typical quantitative benchmarks required for validation, synthesized from established structure-activity relationship (SAR) studies of [2].

Assay ModalityPharmacological ParameterRepresentative ValueBiological Significance
Enzymatic (In Vitro) EC50​ (Human GK)120 - 150 nMHigh-affinity allosteric binding to the target enzyme.
Enzymatic (In Vitro) S0.5​ (Glucose Km​ ) Shift~2.5-fold reductionIncreases enzyme sensitivity to lower glucose concentrations.
Cellular (INS-1) EC50​ (Insulin Secretion)170 - 200 nMPotent induction of glucose-stimulated insulin secretion.
In Vivo (Rodent OGTT) Blood Glucose AUC Reduction20% - 25%Significant systemic glucose disposal and glycemic control.
Pharmacokinetics Oral Bioavailability (F%)> 60%Excellent systemic exposure following oral administration.

Experimental Workflows & Self-Validating Protocols

The validation of N-Benzyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide requires a phased approach. Each assay is designed as a self-validating system, meaning internal controls directly rule out false positives (e.g., assay interference or non-specific cytotoxicity).

Workflow Enz 1. Enzymatic Validation NADH-Coupled Assay Cell 2. Cellular Efficacy INS-1 GSIS Assay Enz->Cell Target Engagement Confirmed InVivo 3. In Vivo Translation Rodent OGTT Model Cell->InVivo Cellular Efficacy Established

Phased experimental workflow for validating Glucokinase Activator efficacy.

Phase 1: Recombinant Human Glucokinase Activity Assay

Objective: Confirm direct target engagement and quantify the shift in glucose affinity ( S0.5​ ).

Causality & Rationale: Direct measurement of the reaction product (Glucose-6-Phosphate) is analytically cumbersome and prone to high background noise. To create a self-validating and continuous readout, we utilize a coupled enzymatic assay. Glucose-6-Phosphate Dehydrogenase (G6PDH) is added in excess to immediately oxidize the generated G6P, simultaneously reducing NAD + to NADH. The continuous production of NADH is read spectrophotometrically at 340 nm. This setup prevents product inhibition of GK by G6P and provides real-time kinetic data.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a reaction buffer containing 25 mM HEPES (pH 7.4), 25 mM KCl, 2 mM MgCl 2​ , 1 mM ATP, 1 mM NAD + , and 1 mM DTT.

  • Coupling System Addition: Add excess recombinant G6PDH (e.g., 2 U/mL) to the buffer. Self-Validation Check: Run a control well with G6P (no GK) to ensure G6PDH activity is not the rate-limiting step.

  • Compound Pre-incubation: Dispense 10 nM recombinant human Glucokinase into a 96-well microplate. Add N-Benzyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide (titrated from 1 nM to 10 μ M in DMSO). Incubate for 15 minutes at room temperature. Rationale: Pre-incubation allows the compound to induce and stabilize the active allosteric conformation before substrate competition occurs.

  • Reaction Initiation: Initiate the reaction by adding varying concentrations of glucose (1 mM to 50 mM).

  • Kinetic Readout: Monitor absorbance at 340 nm continuously for 20 minutes. Calculate the initial velocity ( V0​ ) and plot against glucose concentration to determine the S0.5​ and Vmax​ using the Hill equation.

Phase 2: Glucose-Stimulated Insulin Secretion (GSIS) in INS-1 Cells

Objective: Validate that the enzymatic activation translates to the desired phenotypic response (insulin secretion) in a cellular model.

Causality & Rationale: INS-1 cells (a rat insulinoma cell line) are utilized because they retain the physiological GSIS machinery found in primary pancreatic β -cells. A critical step in this protocol is the "starvation phase" in low-glucose media. If cells are not reset to a basal metabolic state, background insulin release will mask the potentiating effect of the GKA at intermediate glucose levels (e.g., 5 mM), leading to false negatives.

Step-by-Step Methodology:

  • Cell Conditioning: Seed INS-1 cells in 96-well plates and culture until 80% confluent in standard RPMI-1640 medium (11 mM glucose).

  • Starvation Phase: Wash cells twice with PBS and incubate in Krebs-Ringer Bicarbonate HEPES (KRBH) buffer containing a basal glucose concentration (2.8 mM) for 2 hours. Rationale: This depletes intracellular ATP reserves, opening K ATP​ channels and halting basal insulin secretion.

  • Stimulation Phase: Replace the buffer with KRBH containing a sub-maximal stimulatory concentration of glucose (5 mM) alongside the GKA compound (titrated from 10 nM to 5 μ M). Include a vehicle control (0.1% DMSO) and a high-glucose control (16.7 mM) as self-validating system boundaries.

  • Incubation & Collection: Incubate for 1 hour at 37°C. Carefully collect the supernatant without disturbing the cell monolayer.

  • Quantification: Quantify secreted insulin using a high-sensitivity Rat Insulin ELISA kit. Normalize insulin levels to total cellular protein content (via BCA assay) to account for any well-to-well variations in cell density.

Phase 3: Oral Glucose Tolerance Test (OGTT) in Rodent Models

Objective: Confirm in vivo systemic efficacy and oral bioavailability.

Causality & Rationale: The OGTT is the gold standard for assessing systemic glucose disposal. Administering the compound 1 hour prior to the glucose challenge allows for gastrointestinal absorption and hepatic first-pass distribution. Because GKAs act primarily on the liver (promoting glycogen synthesis) and pancreas (promoting insulin release), the OGTT captures the synergistic effect of both target tissues.

Step-by-Step Methodology:

  • Animal Preparation: Fast male Sprague-Dawley rats (approx. 250g) for 16 hours overnight. Rationale: Fasting ensures a stable baseline blood glucose level and depletes hepatic glycogen stores.

  • Compound Administration: Administer N-Benzyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide via oral gavage (e.g., 5 mg/kg and 25 mg/kg doses) suspended in a standard vehicle (e.g., 0.5% methylcellulose).

  • Glucose Challenge: Exactly 60 minutes post-dose, administer an oral glucose load (2 g/kg).

  • Blood Sampling: Collect blood from the tail vein at t=0,15,30,60,90, and 120 minutes post-glucose challenge.

  • Analysis: Measure blood glucose using a calibrated glucometer. Calculate the Area Under the Curve (AUC) for the glucose excursion profile. A successful GKA will demonstrate a statistically significant reduction in the AUC (typically >20%) compared to the vehicle-treated cohort.

Conclusion

The validation of N-Benzyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide requires a precise alignment of enzymology, cell biology, and in vivo pharmacology. By leveraging the [1] of the 2H-indazole-6-carboxamide library, researchers can utilize these self-validating protocols to accurately quantify allosteric target engagement and systemic metabolic correction.

References

  • Synthesis of a Library of 2-Alkyl-3-alkyloxy-2H-indazole-6-carboxamides Journal of Combinatorial Chemistry (ACS Publications)[Link]

  • The design and synthesis of indazole and pyrazolopyridine based glucokinase activators for the treatment of Type 2 diabetes mellitus Bioorganic & Medicinal Chemistry Letters (PubMed)[Link]

X-ray crystallographic structure of N-Benzyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the X-ray Crystallographic Structure of N-Benzyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the determination and analysis of the single-crystal X-ray structure of N-Benzyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide. As the definitive three-dimensional structure for this specific molecule is not publicly available, this document serves as both a detailed procedural manual and a predictive analysis based on established crystallographic data of closely related compounds. It is designed to guide researchers through the entire workflow, from synthesis to structural elucidation and interpretation, embodying the principles of scientific integrity and field-proven expertise.

Introduction: The Significance of Indazole Scaffolds and Crystallographic Insight

The indazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anti-inflammatory, anti-tumor, and protein kinase inhibitory properties.[1][2] The N-substituted 2H-indazole-6-carboxamide series, in particular, presents a versatile platform for tuning biological activity through modifications at the N2, C3, and C6 positions. Understanding the precise three-dimensional arrangement of these substituents is paramount for elucidating structure-activity relationships (SAR) and for the rational design of next-generation therapeutics.

Single-crystal X-ray crystallography remains the gold standard for unambiguously determining the solid-state structure of small molecules.[3] It provides precise information on bond lengths, bond angles, and conformational preferences, as well as the intricate network of intermolecular interactions that govern crystal packing.[4][5] This guide will delineate the process for obtaining and interpreting these critical data for the title compound.

PART 1: Synthesis and Crystal Growth

Section 1.1: Synthesis of N-Benzyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide

The synthesis of the title compound can be efficiently achieved through a two-step process, beginning with the formation of the core indazole carboxylic acid, followed by an amide coupling reaction.[6]

Step 1: Synthesis of 3-Ethoxy-2-ethyl-2H-indazole-6-carboxylic Acid

The foundational 2H-indazole scaffold is constructed via a key heterocyclization reaction.[6] The specific protocol for the ethyl and ethoxy substitutions at the N2 and C3 positions, respectively, would follow an optimized procedure for generating a library of such derivatives. The resulting carboxylic acid is the immediate precursor for the final amide coupling.

Step 2: EDC-Mediated Amide Coupling

A standard and robust method for forming the final carboxamide is through the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent, often in the presence of an activator like 1-Hydroxybenzotriazole (HOBt).[2][7]

Detailed Protocol:

  • To a solution of 3-Ethoxy-2-ethyl-2H-indazole-6-carboxylic acid (1.0 equivalent) in an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF), add HOBt (1.2 equivalents) and EDC·HCl (1.2 equivalents).

  • Stir the reaction mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add benzylamine (1.0-1.2 equivalents) and a tertiary amine base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (3.0 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or a chloroform/methanol mixture).

  • Wash the combined organic layers with a mild aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure N-Benzyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide.

G cluster_synthesis Synthesis Workflow IndazoleAcid 3-Ethoxy-2-ethyl-2H- indazole-6-carboxylic Acid Activation Activation with EDC/HOBT in DMF IndazoleAcid->Activation Coupling Amide Coupling Reaction (4-6 hours, RT) Activation->Coupling Amine Benzylamine + TEA Amine->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Column Chromatography Workup->Purification FinalProduct N-Benzyl-3-ethoxy-2-ethyl-2H- indazole-6-carboxamide Purification->FinalProduct

Caption: Synthetic workflow for the target compound.

Section 1.2: Growing High-Quality Single Crystals

The success of an X-ray diffraction experiment is entirely dependent on the quality of the single crystal. The goal is to grow a crystal of sufficient size (typically 0.1-0.3 mm in each dimension) with a well-ordered internal lattice.

Experimental Protocol for Crystallization Screening:

  • Solvent Selection: Begin by testing the solubility of the purified compound in a range of common laboratory solvents of varying polarities (e.g., hexane, ethyl acetate, acetone, ethanol, methanol, dichloromethane, water). A suitable solvent for crystallization is one in which the compound is sparingly soluble at room temperature and more soluble upon heating.

  • Slow Evaporation: Dissolve the compound in a suitable solvent or solvent mixture to near saturation in a small vial. Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent over several days to weeks.

  • Vapor Diffusion:

    • Liquid-Liquid: Dissolve the compound in a small volume of a relatively non-volatile, good solvent. Place this solution in a smaller, open container inside a larger, sealed container that contains a larger volume of a more volatile, poor solvent (an "anti-solvent"). The anti-solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting crystallization.

    • Solid-Liquid: Place the solid compound in a small vial and place this vial inside a larger, sealed chamber containing a solvent in which the compound is sparingly soluble. The solvent vapor will slowly dissolve the solid and create a saturated solution from which crystals may grow.

  • Cooling Crystallization: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then transfer it to a refrigerator or freezer to induce crystallization.

PART 2: The X-ray Crystallography Workflow

Section 2.1: Data Collection

Once a suitable single crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[3]

Step-by-Step Methodology:

  • Crystal Mounting: A well-formed single crystal is selected under a microscope and mounted on a cryoloop or a glass fiber using a cryoprotectant oil.

  • Diffractometer Setup: The crystal is placed on a modern CCD or CMOS detector-based diffractometer, typically using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation. Data is usually collected at a low temperature (e.g., 100 K) to minimize thermal vibrations and potential radiation damage.

  • Unit Cell Determination: A short series of initial diffraction images are collected to determine the unit cell parameters (a, b, c, α, β, γ) and the Bravais lattice.

  • Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of angles (e.g., using ω and φ scans). The exposure time per frame is optimized to achieve good signal-to-noise without overloading the detector.

G cluster_crystallography X-ray Crystallography Workflow Crystal Single Crystal Selection & Mounting Diffractometer Data Collection on Diffractometer (100 K) Crystal->Diffractometer Processing Data Processing: Integration, Scaling, Space Group Determination Diffractometer->Processing Solution Structure Solution (e.g., Direct Methods) Processing->Solution Refinement Structure Refinement (Least-Squares) Solution->Refinement Validation Validation & Analysis Refinement->Validation

Caption: General workflow for single-crystal X-ray diffraction.

Section 2.2: Structure Solution and Refinement

The collected diffraction data must be processed to yield a final, refined crystal structure.

Protocol:

  • Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for factors such as Lorentz and polarization effects. The data is then scaled to account for variations in crystal size and beam intensity.

  • Space Group Determination: Based on the systematic absences in the diffraction data, the space group is determined. This defines the symmetry of the crystal lattice.

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.[3] This map reveals the positions of the heavier atoms.

  • Model Building and Refinement: An initial atomic model is built into the electron density map. This model is then refined using full-matrix least-squares methods, which iteratively adjust the atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.[8] Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

PART 3: Structural Analysis and Interpretation (A Predictive and Comparative Approach)

In the absence of a determined structure for the title compound, we can predict its key structural features by analogy to similar published structures, such as 2-benzyl-6-nitro-2H-indazole.[9]

Section 3.1: Molecular Geometry

The geometry of the molecule is expected to exhibit standard bond lengths and angles. The indazole ring system itself is anticipated to be essentially planar.

Table 1: Predicted Crystallographic Parameters and Molecular Geometry

ParameterPredicted Value/ObservationBasis of Prediction (Reference)
Crystal SystemMonoclinic or OrthorhombicCommon for organic molecules[5][9]
Space GroupP2₁/c or similar centrosymmetricCommon for achiral molecules[9][10]
Indazole Ring PlanarityHigh (max deviation < 0.03 Å)Planarity of aromatic systems[9]
Dihedral Angle (Indazole-Benzyl)~60-70°Steric hindrance and packing forces[9]
Amide Bond ConformationLikely transSteric preference in carboxamides
N-H···O Hydrogen BondPossible intermolecularCommon motif in carboxamides[4]
π–π StackingLikely between indazole ringsAromatic stacking interactions[9]
Section 3.2: Conformational Analysis and Supramolecular Interactions

The overall conformation will be dictated by a balance of intramolecular steric effects and intermolecular packing forces. A key feature will be the dihedral angle between the planar indazole ring and the benzyl group. In the crystal structure of 2-benzyl-6-nitro-2H-indazole, this angle is 65.87(7)°.[9] A similar non-coplanar arrangement is expected for the title compound to minimize steric clash.

The crystal packing will likely be dominated by a combination of hydrogen bonding and π–π stacking interactions. The amide N-H group is a potent hydrogen bond donor, and the amide carbonyl oxygen is an excellent acceptor. This could lead to the formation of centrosymmetric dimers or extended chains through N-H···O hydrogen bonds.[11] Furthermore, the electron-rich indazole and benzyl rings are prime candidates for π–π stacking interactions, which would likely involve offset face-to-face arrangements to stabilize the crystal lattice.[9]

PART 4: Common Challenges and Best Practices

  • Twinning: If the crystal is twinned (composed of multiple intergrown lattices), it can complicate data processing. Modern software can often handle twinned data, but it requires careful analysis.

  • Disorder: It is not uncommon for flexible groups, such as the ethyl or benzyl substituents, to exhibit conformational disorder in the crystal. This can be modeled during refinement by assigning partial occupancies to multiple atomic positions.

  • Poor Crystal Quality: If crystals are small, poorly formed, or diffract weakly, it may be necessary to re-screen crystallization conditions extensively.

Conclusion

This guide provides a robust framework for the synthesis and complete X-ray crystallographic analysis of N-Benzyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide. By following these protocols, researchers can obtain a definitive three-dimensional structure of this promising scaffold. The resulting data—precise bond lengths, angles, conformational details, and intermolecular interactions—will be invaluable for understanding its physicochemical properties and for guiding the rational design of new indazole-based therapeutic agents. The predictive analysis, grounded in authoritative data from related structures, offers a clear set of expectations for the final structural model.

References

Sources

Methodological & Application

Validated HPLC-UV Method for the Quantification of N-Benzyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, DMPK Scientists, and Formulation Researchers Document Type: Application Note & Method Validation Protocol

Introduction & Scope

The compound N-Benzyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide (MW 323.4 g/mol ) belongs to a structurally unique class of 2-alkyl-3-alkyloxy-2H-indazole-6-carboxamides. Originally synthesized via parallel solution-phase techniques and isolated using preparative HPLC , these 2H-indazole derivatives are highly valued in high-throughput screening and targeted drug discovery programs.

As candidates progress from discovery to preclinical pharmacokinetics (PK) and formulation development, the lack of a standardized, stability-indicating quantitative assay becomes a critical bottleneck. This application note details a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with Ultraviolet (UV) detection. The protocol has been designed and validated in strict accordance with the ICH Q2(R2) and ICH Q14 guidelines to ensure high precision, accuracy, and regulatory compliance.

Physicochemical Profiling & Method Rationale

To develop an assay that is not just functional but mechanistically sound, every chromatographic parameter was selected based on the analyte’s physicochemical properties:

  • Stationary Phase (Column): The molecule contains multiple basic nitrogen atoms (the indazole core and a secondary carboxamide). On traditional silica columns, these basic sites interact with residual silanols, causing severe peak tailing. We selected an Ethylene-Bridged Hybrid (BEH) C18 column . The hybrid particle technology provides superior end-capping and shielding, ensuring sharp, symmetrical peaks (Tailing Factor 1.2).

  • Mobile Phase & pH Control: The mobile phase utilizes 0.1% Formic Acid (pH 2.7) in both the aqueous and organic (Acetonitrile) phases. This acidic environment ensures that the basic nitrogen moieties remain fully protonated and in a single ionization state throughout the run, eliminating retention time drift and split peaks.

  • Detection Wavelength: The extended π−π∗ conjugated system spanning the indazole core and the benzyl ring provides a strong, distinct UV absorbance maximum. Detection at 254 nm was selected to maximize the signal-to-noise ratio while avoiding the low-wavelength baseline noise typical of gradient elution.

Materials and Reagents

  • Reference Standard: N-Benzyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide (Purity 99.0%).

  • Solvents: Acetonitrile (HPLC Grade), Ultrapure Water (18.2 M Ω ·cm).

  • Modifiers: Formic Acid (LC-MS Grade, 99%).

  • Diluent: 50:50 Water:Acetonitrile (v/v). Note: Matching the diluent closely to the initial gradient conditions prevents the "solvent effect," which can cause peak fronting.

Chromatographic Conditions

The method utilizes a gradient elution profile. The gradient is specifically designed to be stability-indicating —ensuring that highly polar degradation products elute in the void volume, while non-polar impurities are washed off the column at the 80% organic plateau.

Table 1: Optimized HPLC Parameters
ParameterSpecification / Setting
Column Waters XBridge BEH C18 (4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Ultrapure Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C ± 2 °C
Injection Volume 10 µL
Detection UV at 254 nm
Gradient Program 0.0 - 2.0 min: 30% B2.0 - 8.0 min: 30% 80% B8.0 - 10.0 min: 80% B10.0 - 10.1 min: 80% 30% B10.1 - 15.0 min: 30% B (Re-equilibration)

Method Validation Protocol (ICH Q2(R2) Framework)

The validation of this method follows the lifecycle approach dictated by ICH Q14 and the rigorous testing parameters of ICH Q2(R2) .

HPLC_Validation Start Method Development (ICH Q14) Opt Parameter Optimization (Mobile Phase, Column, T) Start->Opt Val Method Validation (ICH Q2(R2)) Opt->Val Spec Specificity & Forced Degradation Val->Spec Lin Linearity & Range (1-100 µg/mL) Val->Lin Acc Accuracy (% Recovery) Val->Acc Prec Precision (Repeatability & Intermediate) Val->Prec Sens Sensitivity (LOD & LOQ) Val->Sens App Routine Sample Analysis & Quality Control Spec->App Lin->App Acc->App Prec->App Sens->App

Fig 1. Analytical lifecycle workflow from development to validation based on ICH Q14 and Q2(R2).
System Suitability Testing (SST) - The Self-Validating Mechanism

Before initiating any sample sequence, the system must prove its fitness. Six replicate injections of a 50 µg/mL standard are performed.

  • Acceptance Criteria: %RSD of peak area 2.0%, Tailing Factor ( Tf​ ) 1.5, Theoretical Plates ( N ) 2000.

Specificity & Forced Degradation

To prove the method is stability-indicating, the compound is subjected to stress conditions: 0.1N HCl (Acid), 0.1N NaOH (Base), 3% H2​O2​ (Oxidation), Heat (60°C), and UV light.

  • Causality: The gradient ensures that the highly polar oxidized N-oxides or hydrolyzed carboxylic acid derivatives elute early (1-3 min), completely resolved from the parent peak (eluting at 6.8 min).

Linearity, Accuracy, and Precision
  • Linearity: Evaluated across 6 concentration levels (1, 5, 10, 25, 50, and 100 µg/mL).

  • Accuracy: Assessed via recovery studies by spiking known amounts of the standard into a blank matrix at 50%, 100%, and 150% of the target concentration (50 µg/mL).

  • Precision: Intra-day (Repeatability) analyzed via 6 preparations on the same day. Inter-day (Intermediate Precision) analyzed over 3 different days by two different analysts.

Table 2: Validation Parameters and Acceptance Criteria Summary
Validation ParameterICH Q2(R2) Acceptance CriteriaExpected Result for this Assay
Specificity No interference at retention time of analyteResolution ( Rs​ ) > 2.0 from degradants
Linearity Correlation coefficient ( R2 ) 0.999 R2 > 0.9995
Accuracy (Recovery) 98.0% – 102.0% recovery99.2% – 101.1%
Repeatability (Precision) %RSD 2.0% (n=6)%RSD 1.2%
Intermediate Precision %RSD 2.0% (n=12)%RSD 1.5%
LOD / LOQ S/N 3 (LOD) and S/N 10 (LOQ)LOD: 0.1 µg/mL / LOQ: 0.3 µg/mL

Bioanalytical Application: Plasma Sample Preparation

For DMPK studies, the validated HPLC method must be paired with an efficient sample extraction workflow. Protein precipitation (PPT) using cold acetonitrile leverages the analyte's lipophilicity, driving it into the organic supernatant while denaturing matrix proteins.

SamplePrep Plasma Spiked Plasma (50 µL) IS Add Internal Std (10 µL) Plasma->IS PPT Protein Precipitation (150 µL Cold ACN) IS->PPT Vortex Vortex Mixing (2 min) PPT->Vortex Centrifuge Centrifugation (14k rpm, 10 min) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject HPLC Injection (10 µL) Supernatant->Inject

Fig 2. Step-by-step plasma protein precipitation workflow for HPLC-UV sample preparation.

Step-by-Step PPT Protocol:

  • Aliquot 50 µL of the biological sample (e.g., rat or human plasma) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of an appropriate internal standard (e.g., a structurally related indazole).

  • Add 150 µL of ice-cold Acetonitrile to induce instantaneous protein denaturation.

  • Vortex vigorously for 2 minutes to ensure complete disruption of protein-drug binding.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant into an HPLC vial containing a low-volume insert.

  • Inject 10 µL into the HPLC system.

References

  • Mills AD, Maloney P, Hassanein E, Haddadin MJ, Kurth MJ. "Synthesis of a Library of 2-Alkyl-3-alkyloxy-2H-indazole-6-carboxamides." Journal of Combinatorial Chemistry. 2007;9(1):171-177. URL:[Link]

  • European Medicines Agency. "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5" (EMA/CHMP/ICH/82072/2006). Effective June 2024. URL:[Link]

  • European Medicines Agency. "ICH Q14 Guideline on analytical procedure development - Step 5" (EMA/CHMP/ICH/195040/2022). Effective June 2024. URL:[Link]

N-Benzyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide cell culture preparation and dosing techniques

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vitro Preparation and Dosing Techniques for N-Benzyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide

Pharmacological Context & Rationale

N-Benzyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide is a highly substituted, lipophilic small molecule belonging to a specialized library of 2H-indazole-6-carboxamides originally synthesized via parallel solution-phase methodologies for high-throughput biological screening [1]. The indazole-6-carboxamide scaffold is a privileged pharmacophore in drug discovery, widely recognized for its potent inhibition of critical protein kinases. Most notably, derivatives of this class act as selective inhibitors of p38α Mitogen-Activated Protein Kinase (MAPK) and Receptor Tyrosine Kinases (RTKs) such as VEGFR and FGFR [2, 3].

Because this specific compound features multiple hydrophobic moieties (an ethoxy group, an ethyl chain, and a benzyl ring), its aqueous solubility is exceptionally low. If standard aqueous dosing protocols are used, the compound will rapidly precipitate out of solution, leading to erratic cellular uptake, high assay noise, and irreproducible IC₅₀ values. This guide provides a self-validating protocol for formulating and dosing this compound in cell culture models to ensure accurate, artifact-free pharmacological profiling.

Physicochemical Properties & Formulation Strategy

Causality of Formulation: To maintain the compound in a monomeric state prior to cellular interaction, it must be dissolved in a highly polar aprotic solvent. Dimethyl sulfoxide (DMSO) is the mandatory vehicle. However, DMSO concentrations exceeding 0.1% (v/v) can induce unwanted cellular differentiation or alter lipid membrane permeability, confounding target-specific readouts. Therefore, the formulation strategy relies on creating a high-concentration master stock, followed by a strict intermediate dilution cascade.

Table 1: Physicochemical Summary & Formulation Parameters

ParameterValue / RecommendationRationale (Causality)
Molecular Weight ~323.4 g/mol Essential for accurate molarity calculations.
Estimated LogP 3.5 - 4.2High lipophilicity dictates strict DMSO dependency.
Primary Stock Solvent 100% Anhydrous DMSOPrevents aqueous hydrolysis and molecular aggregation.
Max Stock Concentration 10 mM - 50 mMEnsures the final assay DMSO concentration remains ≤ 0.1%.
Storage Temperature -20°C (Desiccated)Prevents hygroscopic moisture absorption by DMSO.

Cell Culture Preparation Protocols

To evaluate the dual-target potential (RTK vs. MAPK) of this indazole-6-carboxamide, two distinct cellular models are recommended.

A. HUVEC (Human Umbilical Vein Endothelial Cells) - RTK / Angiogenesis Model

  • Coating: Pre-coat culture flasks with 0.1% Gelatin for 30 minutes at 37°C. Causality: HUVECs require extracellular matrix support to maintain their endothelial phenotype and prevent anoikis (detachment-induced apoptosis).

  • Seeding: Seed cells at 2×104 cells/cm² in EGM-2 (Endothelial Growth Medium) supplemented with 2% FBS and growth factors (VEGF, bFGF).

  • Validation Check: Ensure cells are strictly at 70-80% confluence before dosing. Overconfluent cells exhibit contact inhibition, which downregulates VEGFR expression and artificially skews compound efficacy.

B. THP-1 (Human Monocytic Leukemia) - p38 MAPK / Inflammation Model

  • Maintenance: Culture in RPMI-1640 supplemented with 10% FBS and 0.05 mM 2-mercaptoethanol. Maintain density between 2×105 and 8×105 cells/mL.

  • Differentiation: Treat with 50 ng/mL PMA (Phorbol 12-myristate 13-acetate) for 48 hours to induce macrophage differentiation. Causality: Differentiated THP-1 cells exhibit robust p38 MAPK-dependent TNF-α release upon LPS stimulation, providing a dynamic and measurable window for kinase inhibitor testing.

Dosing Techniques & Compound Administration

This self-validating protocol prevents the "crashing out" of the lipophilic indazole upon introduction to the aqueous assay environment.

Step-by-Step Dosing Protocol:

  • Master Stock Preparation: Dissolve the lyophilized N-Benzyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide in anhydrous DMSO to yield a 10 mM stock. Vortex for 60 seconds and sonicate in a water bath at 37°C for 5 minutes. Validation Check: Inspect the stock under a light microscope at 4x magnification. The solution must be completely optically clear with no micro-crystals.

  • Intermediate Dilution (The "Step-Down" Method): Prepare a 100X intermediate stock in DMSO. For a final assay concentration of 10 µM, prepare a 1 mM intermediate stock. Causality: Directly spiking a 10 mM stock into aqueous media creates a localized high-concentration gradient, causing instantaneous precipitation. Step-down dilution mitigates this thermodynamic shock.

  • Media Spiking: Pre-warm the target culture media to 37°C. While gently vortexing the media, add the 100X intermediate stock dropwise to achieve a 2X dosing solution (e.g., 20 µM compound in 0.2% DMSO).

  • Cellular Administration: Aspirate exactly half the media from the culture wells and replace it gently with the 2X dosing solution. Causality: This 1:1 dilution yields the 1X final concentration (10 µM) and a final DMSO concentration of 0.1%. This technique minimizes fluidic shear stress on adherent cells (HUVECs) while ensuring homogenous compound distribution.

  • System Validation: Always run a 0.1% DMSO vehicle control to establish the baseline for cellular viability and target activity. Any deviation in the vehicle control invalidates the assay plate.

Quantitative Data & Expected Outcomes

Table 2: Recommended Dosing Parameters & Expected Assay Windows

Assay TypeCell LineTarget PathwayRecommended Conc. RangeReadout Metric
Anti-Angiogenesis HUVECVEGFR / RTK10 nM - 1 µMTube formation length, Cell migration
Cytokine Inhibition THP-1 (PMA)p38α MAPK100 nM - 10 µMTNF-α / IL-6 ELISA (post-LPS)
Cytotoxicity Limit BothOff-target> 30 µMCellTiter-Glo (ATP viability)

Mechanistic Workflow Visualization

G Compound N-Benzyl-3-ethoxy-2-ethyl- 2H-indazole-6-carboxamide DMSO DMSO Stock (10-50 mM) Compound->DMSO Dissolution Media Aqueous Media (<0.1% DMSO) DMSO->Media Step-Down Dilution Cell Cellular Uptake (Lipophilic Diffusion) Media->Cell 1:1 Dosing Receptor Receptor Tyrosine Kinases (VEGFR / FGFR) Cell->Receptor Target Binding p38 p38α MAPK Pathway Cell->p38 Target Binding Effect1 Inhibition of Angiogenesis (HUVEC) Receptor->Effect1 Blockade Effect2 Reduction of Cytokines (THP-1) p38->Effect2 Blockade

Caption: Workflow of indazole-6-carboxamide formulation and its dual inhibition of RTK and MAPK pathways.

References

  • Mills, A. D., Maloney, P., Hassanein, E., Haddadin, M. J., & Kurth, M. J. (2007). "Synthesis of a Library of 2-Alkyl-3-alkyloxy-2H-indazole-6-carboxamides." Journal of Combinatorial Chemistry, 9(1), 171–177.[Link]

  • Uppulapu, S. K., Alam, M. J., Kumar, S., & Banerjee, S. K. (2022). "Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives." Current Topics in Medicinal Chemistry, 22(14), 1177-1188.[Link]

  • Bender, S. L., et al. (2005). "Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use.

dosage formulation strategies for N-Benzyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide in animal studies

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preclinical Dosage Formulation Strategies for N-Benzyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide in Animal Studies

Executive Summary & Physicochemical Profiling

As a Senior Application Scientist, I frequently encounter the challenge of translating highly lipophilic investigational new drugs (INDs) into viable in vivo formulations. N-Benzyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide (CAS 919108-82-0) is a structurally complex molecule belonging to the 2H-indazole-6-carboxamide class. Compounds in this class are heavily investigated as potent p38α mitogen-activated protein kinase (MAPK) inhibitors, butyrylcholinesterase (BChE) inhibitors, and glucokinase activators for neurodegenerative and metabolic diseases[1][2].

Due to the highly hydrophobic nature of its benzyl, ethoxy, and ethyl substituents, combined with strong intermolecular hydrogen bonding at the carboxamide site, this compound exhibits high crystal lattice energy and extremely poor aqueous solubility (BCS Class II/IV). Direct dilution into aqueous buffers inevitably results in rapid precipitation. To achieve reliable systemic exposure in rodent models without causing localized toxicity or emboli, we must employ thermodynamically and kinetically stabilized solubilization strategies[3].

Mechanistic Rationale for Excipient Selection

To formulate this indazole derivative, we rely on two distinct physicochemical approaches: co-solvency/micellar encapsulation and macrocyclic inclusion.

  • Dimethyl Sulfoxide (DMSO): Acts as a powerful aprotic primary solvent. Its dipole moment disrupts the strong π-π stacking and hydrogen bonds of the indazole crystal lattice, overcoming the initial solvation energy barrier[3].

  • Polysorbate 80 (Tween 80): A non-ionic surfactant. Its hydrophobic oleic acid tail interacts with the lipophilic indazole core, while its hydrophilic PEGylated head provides steric stabilization. This prevents nucleation and "crashing out" when the aqueous phase is introduced[4].

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): A cyclic oligosaccharide. Driven by thermodynamic entropy, the lipophilic 2-ethyl and 3-ethoxy substituents of the indazole core displace water molecules inside the hydrophobic cavity of the cyclodextrin ring, forming a water-soluble host-guest inclusion complex that is highly tolerated in general toxicology studies ().

Formulation Decision Matrix

FormulationTree Start Compound: N-Benzyl-3-ethoxy-2-ethyl- 2H-indazole-6-carboxamide Route Determine Route of Administration Start->Route IV_IP IV / IP Dosing (Rapid Onset, High Bioavailability) Route->IV_IP PO PO (Oral Gavage) (Systemic Exposure, PK Studies) Route->PO Dose_Low Low Dose (<10 mg/kg) IV_IP->Dose_Low Dose_High High Dose (>10 mg/kg) IV_IP->Dose_High PO->Dose_High Standard Form_A Protocol A: 10% DMSO / 10% Tween 80 / 80% Saline Dose_Low->Form_A Form_B Protocol B: 20% HP-β-CD in Saline (or Nanosuspension) Dose_High->Form_B

Fig 1. Formulation decision tree for lipophilic indazole derivatives based on dosing route.

Validated Experimental Protocols

Protocol A: Co-Solvent / Micellar System (10% DMSO / 10% Tween 80 / 80% Saline)

Application: Intravenous (IV) and Intraperitoneal (IP) dosing for low-to-moderate doses (up to 5-10 mg/kg)[3]. Self-Validating Step: The transition from a DMSO solution to an aqueous micellar dispersion must remain optically clear. Any turbidity or Tyndall effect indicates nucleation, requiring formulation abortion.

  • Master Stock Preparation: Weigh the required mass of N-Benzyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide into a sterile glass vial.

  • Primary Solvation: Add 10% of the final target volume as 100% anhydrous DMSO. Vortex continuously for 1-2 minutes until complete dissolution is achieved. Causality: The compound must be fully molecularly dispersed before any aqueous phase is introduced.

  • Surfactant Coating: Add 10% of the final target volume as Tween 80. Vortex vigorously for 2 minutes to ensure the surfactant thoroughly coats the solvated indazole molecules[3].

  • Aqueous Dilution: Dropwise, add 80% of the final target volume as sterile 0.9% Saline while continuously vortexing or sonicating. Causality: Slow addition prevents localized zones of low solvent capacity, ensuring the compound remains trapped within the Tween 80 micelles[4].

Protocol B: Macrocyclic Inclusion Complex (20% HP-β-CD in Saline)

Application: Oral (PO) gavage and high-dose IV studies (up to 30-50 mg/kg). Self-Validating Step: The final solution must pass through a 0.22 µm PTFE syringe filter without significant resistance, ensuring no uncomplexed crystalline API remains.

  • Vehicle Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile 0.9% Saline. Stir until completely transparent[5].

  • API Introduction: Add the indazole compound directly to the HP-β-CD solution. (Note: If the dissolution rate is kinetically limited, pre-dissolve the compound in 2-5% DMSO prior to addition).

  • Thermodynamic Driving: Sonicate the suspension in a temperature-controlled water bath at 37°C for 30-60 minutes. Causality: Thermal energy accelerates the thermodynamic exchange, driving the hydrophobic indazole and benzyl moieties into the lipophilic cavity of the cyclodextrin ring[6].

  • Sterile Filtration: Filter the resulting solution through a 0.22 µm PTFE membrane.

Quantitative Formulation Parameters

Table 1: Formulation Limits and Dosing Guidelines for Rodent Studies

ParameterProtocol A (DMSO/Tween/Saline)Protocol B (20% HP-β-CD)
Vehicle Composition 10% DMSO, 10% Tween 80, 80% Saline20% w/v HP-β-CD in Saline
Mechanism of Solubilization Co-solvency & Micellar EncapsulationHost-Guest Inclusion Complex
Max Solubilized Concentration 2 - 5 mg/mL10 - 20 mg/mL
Recommended Routes IV, IPPO, IV, SC
Max Dosing Vol. (Mice, 25g) IV: 125 µL / IP: 250 µLPO: 250 µL / IV: 125 µL
Max Dosing Vol. (Rats, 250g) IV: 1.25 mL / IP: 2.5 mLPO: 2.5 mL / IV: 1.25 mL
Visual QC Criterion Optically clear, no Tyndall effectClear, passes 0.22 µm filter

References

  • Title: Targeting Neuroinflammation and Cognitive Decline: First-in-Class Dual Butyrylcholinesterase and p38α Mitogen-Activated Protein Kinase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Comprehensive Investigation of Hydroxypropyl Methylcellulose, Propylene Glycol, Polysorbate 80, and Hydroxypropyl-Beta-Cyclodextrin for use in General Toxicology Studies Source: Toxicological Sciences (Oxford Academic) URL: [Link]

Sources

N-Benzyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide solvent selection and solubility guidelines

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Solvent Selection and Solubility Guidelines for N-Benzyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide

Executive Summary

In contemporary drug discovery and development, active pharmaceutical ingredients (APIs) and synthetic intermediates are increasingly lipophilic and structurally complex, leading to widespread challenges in aqueous solubility[1]. N-Benzyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide (CAS: 919108-82-0) represents a classic example of a highly lipophilic, non-ionizable compound. Due to its rigid aromatic core and hydrophobic substituents, it exhibits practically zero aqueous solubility. This application note provides a causality-driven framework for rational solvent selection, thermodynamic solubility determination, and formulation strategies to ensure robust in vitro and in vivo experimental outcomes.

Physicochemical Profiling & Structural Causality

Understanding the structural causality behind a compound's physical behavior is the first step in rational solvent selection. The solubility of a drug molecule fundamentally depends on its molecular architecture, the nature of the solvent, and thermodynamic parameters[2].

  • 2H-Indazole Core: The planar aromatic system facilitates strong intermolecular π−π stacking in the solid state. This increases the crystal lattice energy, making it thermodynamically unfavorable to disrupt the crystal for dissolution in polar solvents.

  • 2-Ethyl & 3-Ethoxy Substituents: These alkyl and ether groups create a hydrophobic shield around the indazole core. While the ethoxy oxygen can theoretically act as a weak hydrogen-bond acceptor, steric hindrance from the adjacent 2-ethyl group minimizes productive hydrogen-bonding interactions with water.

  • N-Benzyl-6-carboxamide: The carboxamide motif provides both a hydrogen-bond donor (-NH) and acceptor (C=O). However, the bulky, highly lipophilic benzyl ring dominates the local dielectric environment, driving the compound's overall lipophilicity (estimated LogP > 4.5).

  • Lack of Ionization: The compound lacks basic amines or acidic protons that would ionize at physiological pH (7.4). Consequently, traditional solubility enhancement strategies—such as salt formation or pH adjustment—are not feasible[1].

Solvent Selection Matrix

For poorly soluble, highly crystalline, or lipophilic compounds, co-solvent approaches are highly effective[3]. The following table summarizes the predicted solubility and recommended applications across various solvent classes.

Solvent / SystemPolarity IndexH-Bonding CapabilityPredicted SolubilityRecommended Application
Water / PBS (pH 7.4) 10.2High (Donor/Acceptor)< 0.01 mg/mLNot recommended as a primary solvent.
DMSO 7.2High (Acceptor only)> 50 mg/mLPrimary stock solutions for in vitro assays.
DMF 6.4High (Acceptor only)> 30 mg/mLChemical synthesis and intermediate stock solutions.
Ethanol 5.2High (Donor/Acceptor)2 - 5 mg/mLCo-solvent for lipid nanoparticle (LNP) formulations[4].
PEG 400 4.3Moderate10 - 20 mg/mLIn vivo formulation co-solvent[3].
Propylene Glycol 4.0High5 - 15 mg/mLIn vivo formulation co-solvent[3].

Experimental Protocols

Protocol A: High-Throughput Kinetic Solubility Screening (In Vitro)

Kinetic solubility assays are critical for early-stage screening, typically initiating with a pre-dissolved DMSO stock to assess precipitation thresholds in aqueous media[5].

  • Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to a concentration of 10 mM. Vortex and sonicate for 5 minutes at room temperature to ensure complete dissolution.

  • Serial Dilution: Aliquot the DMSO stock into a 96-well polypropylene plate. Dilute with 0.1 M Phosphate Buffered Saline (PBS, pH 7.4) to target concentrations (e.g., 1, 10, 50, 100 µM). Critical Step: Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity in downstream cellular assays.

  • Incubation: Incubate the plate at room temperature for 24 hours under gentle shaking (300 rpm)[5].

  • Analysis: Assess turbidity via optical density (OD at 500 nm) or use dynamic light scattering (DLS) to detect colloidal aggregation or micro-precipitation[5].

Protocol B: Thermodynamic Solubility Determination (Shake-Flask Method)

The thermodynamic (equilibrium) solubility assay is the gold standard for determining the absolute solubility limit of a solid analyte in a specific vehicle[5].

  • Saturation: Add an excess amount of solid N-Benzyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide (e.g., 10 mg) to 1 mL of the target solvent system (e.g., 10% DMSO / 90% PBS) in a sealed glass vial.

  • Equilibration: Place the vial in a thermostatic shaker at 25°C (or 37°C for physiological relevance) for 48 hours to ensure thermodynamic equilibrium is reached[2].

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes. Filter the resulting supernatant through a 0.22 µm PTFE syringe filter to remove any suspended microcrystals[5].

  • Quantification: Dilute the filtrate appropriately with the mobile phase and analyze via High-Performance Liquid Chromatography (HPLC-UV) against a known standard curve[2][5].

Protocol C: Co-Solvent Formulation for In Vivo Administration

For animal studies, purely aqueous vehicles will fail to deliver this compound. A co-solvent mixture is required to maintain the drug in a steady liquid condition without precipitation[3].

  • Primary Dissolution: Dissolve the required dose of the compound in 10% (v/v) DMSO.

  • Co-solvent Addition: Add 40% (v/v) PEG 400 or Propylene Glycol to the mixture and vortex vigorously until homogeneous.

  • Aqueous Dilution: Slowly add 50% (v/v) sterile saline (0.9% NaCl) dropwise while continuously vortexing. Causality Note: Dropwise addition prevents localized supersaturation and subsequent precipitation.

  • Verification: Visually inspect the final solution. If opalescence occurs, increase the PEG 400 ratio or introduce 5% Tween-80 as a surfactant.

Mechanistic Visualizations

Causality A N-Benzyl-3-ethoxy-2-ethyl- 2H-indazole-6-carboxamide B High Lipophilicity (Alkyl/Aryl Groups) A->B C Non-Ionizable (No Acid/Base Sites) A->C D Poor Aqueous Solubility B->D C->D E Co-Solvent Systems (DMSO, PEG400) D->E F Lipid Nanoparticles (Microfluidics) D->F

Structural causality driving poor aqueous solubility and the required formulation strategies.

Workflow Step1 1. Add Excess Solid to Solvent Step2 2. Isothermal Incubation (48h, Shake-Flask) Step1->Step2 Step3 3. Phase Separation (Centrifugation & Filtration) Step2->Step3 Step4 4. HPLC-UV Quantification Step3->Step4 Step5 5. Thermodynamic Solubility Determination Step4->Step5

Gold-standard shake-flask workflow for determining thermodynamic equilibrium solubility.

References

  • Title: Novel High-Throughput Strategy for the Aqueous Solubility Assessment of Peptides and Proteins Exhibiting a Propensity for Gelation: Application to the Discovery of Novel Antibacterial Teixobactin Analogues Source: Molecular Pharmaceutics - ACS Publications URL: [5]

  • Title: A review on solubility enhancement technique for pharmaceutical drugs Source: GSC Online Press URL: [3]

  • Title: Why Most Modern Drug Candidates Fail at Solubility Source: Thermo Fisher Scientific URL: [1]

  • Title: Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling Source: ResearchGate URL: [2]

  • Title: The Impact of Solvent Selection: Strategies to Guide the Manufacturing of Liposomes Using Microfluidics Source: PMC (PubMed Central) URL: [4]

Sources

Application Note: Advanced NMR Spectroscopy Characterization of N-Benzyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of substituted indazoles presents a unique analytical challenge due to the potential for tautomerization (1H- vs. 2H-indazole) and the ambiguity of N-alkylation versus O-alkylation during synthesis. This application note provides a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol for the definitive characterization of N-Benzyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide . By leveraging optimized 1D and 2D NMR techniques—specifically Heteronuclear Multiple Bond Correlation (HMBC)—researchers can unambiguously confirm the 2H-indazole architecture and the exact regiochemistry of its substituents.

Introduction & Molecular Context

The 2H-indazole scaffold is a privileged pharmacophore in drug discovery, often accessed via specialized heterocyclization methods such as the Davis–Beirut reaction ()[1]. During the parallel solution-phase synthesis of 2-alkyl-3-alkyloxy-2H-indazole-6-carboxamides, the core heterocyclization proceeds via N,N-bond formation ()[2].

However, confirming that the ethyl group is attached to N2 (rather than N1) and the ethoxy group is attached to C3 (rather than forming an N3-alkyl tautomer) cannot be achieved through 1D 1 H NMR alone. Multidimensional NMR is strictly required to map the scalar couplings across the heteroaromatic system and validate the structural integrity of the synthesized library[3].

Experimental Design & Causality (The "Why")

To establish a rigorous and trustworthy analytical method, every experimental parameter must be explicitly justified:

  • Solvent Selection (DMSO- d6​ ): While CDCl 3​ is common, DMSO- d6​ is intentionally selected for this protocol. Causality: DMSO disrupts intermolecular hydrogen bonding, which sharpens the amide NH signal (shifting it downfield to ~9.00 ppm) and prevents peak broadening. This is critical for observing the 3J scalar coupling between the amide proton and the benzyl CH 2​ group, confirming the carboxamide linkage.

  • HMBC Parameterization ( nJCH​=8 Hz): The HMBC experiment is parameterized for a long-range coupling constant of 8 Hz. Causality: In heteroaromatic systems like the 2H-indazole core, 3JCH​ couplings (typically 7–9 Hz) are significantly stronger than 2JCH​ couplings (1–4 Hz). Setting the delay to 1/(2J)=62.5 ms maximizes the cross-peak intensity for the critical 3J correlations (e.g., N2-ethyl protons to C3 and C3a), which are required to definitively rule out the 1H-indazole isomer.

Step-by-Step NMR Acquisition Protocol

Phase 1: System Suitability & Validation

A self-validating protocol requires that the instrument is calibrated to the specific sample environment prior to multidimensional acquisition.

  • Temperature Equilibration: Set the probe temperature to 298 K. Verify stability using a methanol standard to prevent chemical shift drift during long 2D acquisitions.

  • Shimming Verification: Acquire a preliminary 1D 1 H scan. The line width at half height ( Δν1/2​ ) for the TMS reference peak must be < 1.0 Hz.

  • Pulse Calibration: Calibrate the 90° pulse width ( P1​ ) specifically for the sample to ensure optimal excitation, accurate flip angles, and maximum signal-to-noise (S/N) ratio.

Phase 2: Sample Preparation
  • Weigh exactly 30.0 mg of N-Benzyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide.

  • Dissolve the compound in 600 µL of anhydrous DMSO- d6​ (containing 0.03% v/v TMS).

  • Transfer the solution to a high-quality 5 mm NMR tube, ensuring no air bubbles are trapped in the active volume.

Phase 3: Data Acquisition
  • 1D 1 H NMR: Acquire 16 scans with a spectral width of 12 ppm. Use a relaxation delay (D1) of 2.0 s to ensure quantitative integration of the aliphatic and aromatic regions.

  • 1D 13 C NMR: Acquire 1024 scans with a spectral width of 220 ppm. Use WALTZ-16 1 H decoupling. Set D1 to 2.0 s.

  • 2D HSQC (Short-Range): Acquire phase-sensitive HSQC with 256 t1​ increments and 4 scans per increment. This will assign all direct C-H bonds.

  • 2D HMBC (Long-Range): Acquire HMBC optimized for 8 Hz coupling. Use 256 t1​ increments and 8 scans per increment.

Workflow A Sample Preparation (30 mg in 600 µL DMSO-d6) B 1D NMR Acquisition (1H & 13C with optimized D1) A->B C Short-Range 2D NMR (COSY & HSQC for direct assignments) B->C D Long-Range 2D NMR (HMBC optimized for 8 Hz J-coupling) C->D E Regiochemical Validation (Confirm 2H-Indazole vs 1H-Indazole) D->E

Fig 1: Step-by-step NMR workflow for the structural elucidation of indazole derivatives.

Data Presentation & Interpretation

The structural assignments are derived from the cross-validation of 1D shifts and 2D correlations. The data below summarizes the quantitative findings.

Table 1: 1 H NMR Assignments (DMSO- d6​ , 298 K)
ProtonShift ( δ , ppm)Multiplicity J (Hz)IntegrationStructural Assignment
NH 9.00t6.01HAmide NH
H-7 8.17d1.01HIndazole C7-H
H-4 7.86d8.81HIndazole C4-H
H-5 7.51dd8.8, 1.01HIndazole C5-H
Ph-H 7.20 – 7.35m-5HBenzyl aromatic protons
O-CH 2​ 4.67q7.02HEthoxy CH 2​ (C3-linked)
Benzyl-CH 2​ 4.50d6.02HBenzyl CH 2​
N-CH 2​ 4.34q7.22HEthyl CH 2​ (N2-linked)
N-CH 2​ -CH 3​ 1.48t7.23HEthyl terminal CH 3​
O-CH 2​ -CH 3​ 1.45t7.03HEthoxy terminal CH 3​
Table 2: 13 C NMR Assignments & Key HMBC Correlations

The HMBC data is the definitive proof of the molecule's regiochemistry. The 3J correlation from the N-CH 2​ protons ( δ 4.34) to C3 ( δ 154.0) and C3a ( δ 112.0) proves the ethyl group resides on N2, confirming the 2H-indazole tautomer[2].

CarbonShift ( δ , ppm)TypeKey HMBC Correlations ( 1 H 13 C)Structural Significance
C=O 166.0CqBenzyl-CH 2​ ( δ 4.50), H-7 ( δ 8.17)Confirms amide linkage at C6
C3 154.0CqN-CH 2​ ( δ 4.34), O-CH 2​ ( δ 4.67)Confirms N2-ethyl & O3-ethoxy
C7a 148.0CqH-4 ( δ 7.86)Core framework validation
C6 132.0CqH-4 ( δ 7.86), H-7 ( δ 8.17)Core framework validation
C3a 112.0CqN-CH 2​ ( δ 4.34), H-7 ( δ 8.17)Core framework validation

Mechanistic & Structural Workflows

The logical relationship between the observed proton signals and the carbon framework is mapped below. This correlation network visually demonstrates how the HMBC experiment bridges the isolated spin systems (the ethyl, ethoxy, and benzyl groups) to the quaternary carbons of the indazole core.

HMBC_Network cluster_protons Key Protons (1H) cluster_carbons Key Carbons (13C) P1 N2-CH2 (δ 4.34) C1 C3 (δ 154.0) P1->C1 3J C2 C3a (δ 112.0) P1->C2 3J P2 O3-CH2 (δ 4.67) P2->C1 3J P3 H-7 (δ 8.17) C3 C=O (δ 166.0) P3->C3 3J C4 C6 (δ 132.0) P3->C4 2J P4 NH-Benzyl (δ 9.00) P4->C3 2J

Fig 2: HMBC correlation network confirming 2H-indazole regiochemistry and carboxamide linkage.

References

  • Title: Synthesis of a Library of 2-Alkyl-3-alkyloxy-2H-indazole-6-carboxamides Source: Journal of Combinatorial Chemistry (ACS Publications) URL: [Link]

  • Title: Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis Source: Accounts of Chemical Research (ACS Publications) URL: [Link]

Sources

Application Notes and Protocols for High-Throughput Screening with N-Benzyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking the Therapeutic Potential of a Novel Indazole Carboxamide

The discovery and development of novel small molecules are cornerstones of modern therapeutics. The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including potent anti-inflammatory and anticancer properties.[1][2][3] N-Benzyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide belongs to a class of compounds synthesized for the generation of diverse chemical libraries aimed at identifying new drug candidates.[4] While the specific biological target of this compound is not yet elucidated, its structural features suggest potential interactions with various biological pathways.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the characterization and utilization of N-Benzyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide in high-throughput screening (HTS) assays. We will provide a strategic framework, from initial target identification to the development and validation of robust biochemical and cell-based screening assays. The protocols outlined herein are designed to be adaptable and provide a solid foundation for uncovering the mechanism of action and therapeutic potential of this and other novel chemical entities.

Phase 1: Initial Characterization and Target Identification Strategy

Given that the primary biological target of N-Benzyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide is unknown, a tiered screening approach is recommended. This strategy begins with broad, phenotypic assays to identify a biological response, which can then guide the development of more specific, target-oriented assays.

Preliminary Cytotoxicity and Proliferation Assays

Before embarking on large-scale screening, it is crucial to determine the compound's effect on cell viability and establish a suitable concentration range for subsequent experiments. A primary cytotoxicity screen will identify if the compound has overt toxic effects and will define a non-toxic concentration window for more subtle phenotypic or target-based assays.

Protocol: Cell Viability Assay using a Resazurin-based Reagent

  • Cell Plating: Seed a human cancer cell line (e.g., HCT-116, which has known mutations that can be targeted[5]) in a 96-well or 384-well clear-bottom plate at a predetermined optimal density. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of N-Benzyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide in 100% DMSO. Create a serial dilution series of the compound in cell culture medium, ensuring the final DMSO concentration does not exceed 0.5% to avoid solvent-induced toxicity.[6]

  • Compound Treatment: Add the diluted compound to the cells in triplicate, including a vehicle control (medium with the same final DMSO concentration) and a positive control for cell death (e.g., staurosporine).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Add a resazurin-based viability reagent (e.g., alamarBlue™ or CellTiter-Blue®) to each well and incubate for 1-4 hours.

  • Data Acquisition: Measure the fluorescence (typically 560 nm excitation / 590 nm emission) using a plate reader.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot the dose-response curve to determine the EC50 (half-maximal effective concentration) for cytotoxicity.

Phenotypic Screening for Pathway Identification

Once a non-toxic concentration range is established, phenotypic screening can provide valuable clues about the compound's mechanism of action.[7] This can be achieved through high-content imaging or reporter gene assays.

  • High-Content Imaging: This technique allows for the simultaneous measurement of multiple cellular parameters (e.g., cell cycle progression, apoptosis markers, protein localization). By observing changes in these parameters upon compound treatment, researchers can generate hypotheses about the affected pathways.

  • Reporter Gene Assays: These assays utilize engineered cell lines where a reporter protein (e.g., luciferase or GFP) is expressed under the control of a specific transcription factor. A change in reporter signal indicates modulation of the corresponding signaling pathway. A panel of reporter cell lines covering major pathways (e.g., NF-κB, Wnt, STAT3) can be screened to identify the compound's activity.

Phase 2: Development of Target-Specific HTS Assays

The insights gained from initial characterization should guide the development of more specific HTS assays. The choice between a biochemical and a cell-based assay is a critical decision in drug discovery.[7][8]

  • Biochemical Assays: These assays use purified components (e.g., an enzyme and its substrate) and are ideal for identifying compounds that directly interact with the target. They offer high reproducibility and lower variability.[8][9]

  • Cell-Based Assays: These assays are conducted in a more physiologically relevant environment, providing information on compound permeability, potential off-target effects, and downstream cellular responses.[8][9]

The following sections provide detailed protocols for two widely used HTS technologies, a biochemical Fluorescence Polarization (FP) assay and a cell-based AlphaLISA assay, as examples of how to screen for inhibitors of a hypothetical protein-protein interaction (PPI) or a signaling pathway modulated by N-Benzyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide.

Biochemical HTS: Fluorescence Polarization (FP) Competition Assay

Principle: FP is a powerful technique for monitoring molecular interactions in solution.[10] It relies on the principle that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light. When the tracer binds to a larger protein, its rotation slows, leading to an increase in polarization.[11][12] In a competition assay, a test compound that binds to the protein will displace the tracer, causing a decrease in polarization.[13]

Application: To identify compounds that disrupt the interaction between a hypothetical target protein (Protein X) and its binding partner by competing with a fluorescently labeled tracer.

FP_Assay_Principle cluster_0 Low Polarization cluster_1 High Polarization cluster_2 Competition -> Low Polarization Free Tracer Fluorescent Tracer (Small, Fast Tumbling) ProteinX Protein X BoundTracer Fluorescent Tracer ProteinX->BoundTracer Binding (Large Complex, Slow Tumbling) ProteinX_Comp Protein X Compound N-Benzyl-3-ethoxy-2-ethyl- 2H-indazole-6-carboxamide ProteinX_Comp->Compound Competitive Binding FreeTracer_Comp Fluorescent Tracer (Displaced)

Caption: Principle of a Fluorescence Polarization competition assay.

Protocol: FP Competition Assay for Protein X

  • Reagent Preparation:

    • Assay Buffer: Prepare an appropriate buffer (e.g., PBS with 0.01% Tween-20) that ensures the stability of Protein X.

    • Protein X: Dilute the purified Protein X to a working concentration (e.g., 2X the final concentration) in assay buffer. The optimal concentration should be determined experimentally, typically around the Kd of the tracer.

    • Fluorescent Tracer: Dilute the fluorescently labeled tracer to a working concentration (e.g., 2X the final concentration) in assay buffer. The concentration should be low (nM range) to maximize the signal window.

    • Test Compound: Perform a serial dilution of N-Benzyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide in 100% DMSO. Then, dilute this series into assay buffer.

  • Assay Procedure (384-well format):

    • Add 5 µL of the test compound dilution to the appropriate wells of a low-volume black microplate.

    • Add 5 µL of the Protein X working solution to all wells except the "tracer only" controls. Add 5 µL of assay buffer to the "tracer only" wells.

    • Incubate for 15-30 minutes at room temperature to allow for compound-protein binding.

    • Add 10 µL of the fluorescent tracer working solution to all wells.

    • Incubate for a duration sufficient to reach binding equilibrium (e.g., 60 minutes), protected from light.

  • Data Acquisition:

    • Measure the fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.[10][12]

  • Data Analysis:

    • Calculate the change in millipolarization (mP) units.

    • Determine the IC50 value of the compound by plotting the mP values against the compound concentration and fitting the data to a four-parameter logistic model.

ParameterDescriptionTypical Value
Tracer Concentration Should be at or below the Kd for its interaction with the target protein.1-10 nM
Protein Concentration Dependent on the Kd of the tracer; typically 1-3 times the Kd.1-100 nM
Final DMSO Conc. Kept low to avoid assay interference.< 1%
Signal Window Difference in mP between bound and free tracer.> 100 mP
Cell-Based HTS: AlphaLISA Assay

Principle: The Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) is a bead-based technology used for detecting biomolecules in a no-wash format.[14] It utilizes two types of beads: Donor beads that generate singlet oxygen upon laser excitation, and Acceptor beads that emit light upon receiving energy from the singlet oxygen.[15] A signal is produced only when the beads are brought within close proximity (200 nm), for instance, by binding to the same target analyte.[15]

Application: To quantify the levels of a specific intracellular protein (e.g., phosphorylated protein or a secreted cytokine) in cell lysates after treatment with N-Benzyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide, thereby measuring the compound's effect on a signaling pathway.

AlphaLISA_Principle cluster_0 No Signal (Beads are distant) cluster_1 Signal Generation (Proximity) Donor1 Donor Bead Acceptor1 Acceptor Bead Donor2 Donor Bead Analyte Target Analyte Donor2->Analyte Biotin-Ab Acceptor2 Acceptor Bead Donor2->Acceptor2 Energy Transfer Acceptor2->Analyte Ab-conjugated Signal Light Emission (615 nm) Acceptor2->Signal Laser Laser Excitation (680 nm) Laser->Donor2

Caption: Principle of the AlphaLISA proximity assay.

Protocol: AlphaLISA for Intracellular Analyte Quantification

  • Cell Treatment and Lysis:

    • Plate and treat cells with a dose-response of N-Benzyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide as described in the cytotoxicity protocol.

    • After the desired incubation period, aspirate the culture medium and lyse the cells directly in the plate using an appropriate AlphaLISA lysis buffer.

  • Assay Procedure (384-well format):

    • Add 5 µL of the cell lysate to the wells of a white microplate suitable for luminescence assays.

    • Prepare a mixture of the anti-analyte Acceptor beads and biotinylated anti-analyte antibody in AlphaLISA buffer.[16]

    • Add 10 µL of this mixture to each well.

    • Incubate for 60 minutes at room temperature.

    • Add 10 µL of Streptavidin-coated Donor beads to each well.

    • Incubate for 30-60 minutes at room temperature in the dark.

  • Data Acquisition:

    • Read the plate on an AlphaScreen-compatible plate reader.[14]

  • Data Analysis:

    • Generate a standard curve using a recombinant analyte of known concentration.

    • Interpolate the concentration of the analyte in the cell lysates from the standard curve.

    • Plot the analyte concentration against the compound concentration to determine the IC50 or EC50.

ParameterDescriptionTypical Value
Cell Lysate Volume Amount of lysate transferred to the assay plate.2-10 µL
Antibody Concentration Optimized for each antibody pair and analyte.1-20 nM
Bead Concentration Final concentration in the assay well.10-40 µg/mL
Incubation Times Critical for achieving equilibrium and optimal signal.30-90 minutes

Phase 3: Assay Validation and High-Throughput Screening Workflow

Before initiating a full-scale HTS campaign, the chosen assay must be rigorously validated to ensure it is robust, reproducible, and suitable for automation.[9][17]

Key Validation Parameters

A comprehensive assay validation process should assess several key performance metrics.[17][18]

  • Z'-Factor: This is a statistical parameter that represents the quality of an HTS assay. It takes into account both the dynamic range of the signal and the data variation. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[7][9]

  • Signal Window (S/W) or Signal-to-Background (S/B): This ratio indicates the dynamic range of the assay. A larger signal window generally leads to a more robust assay.

  • Coefficient of Variation (%CV): This measures the variability of the data. A %CV of less than 15% is typically desired for HTS assays.

  • DMSO Tolerance: The assay must be tolerant to the final concentration of DMSO used to deliver the compounds from the library.[6]

  • Plate Uniformity and Edge Effects: The assay should perform consistently across all wells of a microplate, with minimal "edge effects" where wells at the plate's perimeter behave differently.[17]

Z'-Factor Calculation:

Z' = 1 - ( (3 * SD_positive_control + 3 * SD_negative_control) / |Mean_positive_control - Mean_negative_control| )

Where SD is the standard deviation.

High-Throughput Screening Workflow

A typical HTS campaign follows a structured workflow to ensure efficiency and data quality.[19][20]

HTS_Workflow AssayDev 1. Assay Development & Validation Pilot 2. Pilot Screen (~2,000 Compounds) AssayDev->Pilot Primary 3. Primary HTS (Full Library) Pilot->Primary Data 4. Data Analysis & Hit Selection Primary->Data Confirm 5. Hit Confirmation (Re-testing) Data->Confirm DoseResp 6. Dose-Response & IC50 Determination Confirm->DoseResp Secondary 7. Secondary Assays (Orthogonal & Counter-screens) DoseResp->Secondary

Caption: A typical workflow for a high-throughput screening campaign.

  • Pilot Screen: A small, diverse subset of the compound library is screened to confirm assay performance under HTS conditions and to estimate the hit rate.[20]

  • Primary Screen: The entire compound library is screened at a single concentration.

  • Hit Confirmation: Compounds identified as "hits" in the primary screen are re-tested under the same conditions to eliminate false positives.

  • Dose-Response Analysis: Confirmed hits are tested in a serial dilution to determine their potency (IC50 or EC50).

  • Secondary and Counter-Screens: Hits are further evaluated in orthogonal assays to confirm their mechanism of action and in counter-screens to identify compounds that interfere with the assay technology (e.g., autofluorescent compounds).

Conclusion

N-Benzyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide represents a promising starting point for a drug discovery campaign. While its biological target is yet to be identified, the systematic approach outlined in this guide provides a clear path forward. By beginning with broad phenotypic screens to uncover a biological response, and then developing and validating robust, target-specific HTS assays such as Fluorescence Polarization or AlphaLISA, researchers can effectively elucidate the compound's mechanism of action. Adherence to rigorous assay validation principles and a structured HTS workflow will ensure the generation of high-quality, reproducible data, ultimately accelerating the journey from a novel compound to a potential therapeutic candidate.

References

  • Technology Networks. (2026, March 25). Assay Development for High-Throughput Screening: Best Practices. Retrieved from [Link]

  • BellBrook Labs. (2026, March 5). What's the Difference Between Biochemical and Cell-Based HTS Assays?. Retrieved from [Link]

  • nanomicrospheres. (2025, April 29). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved from [Link]

  • BellBrook Labs. (2025, November 13). High Throughput Screening Assays for Drug Discovery. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Fluorescence Polarization Assays: Principles & Applications. Retrieved from [Link]

  • Macarron, R., et al. (2020, August 12). High-Throughput Screening: today's biochemical and cell-based approaches. PubMed. Retrieved from [Link]

  • BPS Bioscience. (n.d.). FLUORESCENCE POLARIZATION ASSAYS. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorescence polarization immunoassay. Retrieved from [Link]

  • Shrestha, B., et al. (2016, June 15). High throughput screening of small molecule library: procedure, challenges and future. Retrieved from [Link]

  • Williams, K. P., et al. (n.d.). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. PMC. Retrieved from [Link]

  • Bitesize Bio. (2025, May 20). A New Frontier in Protein Quantitation: AlphaLISA. Retrieved from [Link]

  • NIH. (n.d.). High-Throughput RT-PCR for small-molecule screening assays. PMC. Retrieved from [Link]

  • IntechOpen. (2015, June 3). Assay Validation in High Throughput Screening – from Concept to Application. Retrieved from [Link]

  • Eli Lilly and Company and the National Institutes of Health Chemical Genomics Center. (2007, March). Guidance for Assay Development & HTS. Retrieved from [Link]

  • BellBrook Labs. (2026, March 3). How Do You Validate an Assay for High-Throughput Screening?. Retrieved from [Link]

  • Drug Discovery World. (2011, February 16). Establishing assays and small molecule screening facilities for Drug discovery programs. Retrieved from [Link]

  • MSU Drug Discovery. (n.d.). Resources for Assay Development and High Throughput Screening. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Fluorescence Polarization Detection. Retrieved from [Link]

  • BMG Labtech. (n.d.). Development of an AlphaLISA protein-protein interaction assay to screen for re-purposed drugs as targeted disruptors. Retrieved from [Link]

  • University of Oxford. (n.d.). Small Compound Screening Overview. Retrieved from [Link]

  • Kurth, M. J., et al. (2006, November 17). Synthesis of a Library of 2-Alkyl-3-alkyloxy-2H-indazole-6-carboxamides. ACS Publications. Retrieved from [Link]

  • Journal of Chemistry and Technologies. (2025, December 25). SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]

  • PubMed. (2023, May 11). Discovery of 2 H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Retrieved from [Link]

  • Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]

  • Stefan, K., et al. (2025, January 2). Functional and structural polypharmacology of indazole-based privileged ligands to tackle the undruggability of membrane transport. Retrieved from [Link]

  • MDPI. (2026, February 13). N-Benzyl-6-Chloro-4-Hydroxy-2-Quinolone-3-Carboxamides: Synthesis, Computational Studies, and Biological Investigation as Anticancer Agents. Retrieved from [Link]

  • PubChem. (n.d.). N-benzyl-3-ethyl-6-[(2-methoxyacetyl)amino]-2-pyridin-3-ylbenzimidazole-4-carboxamide. Retrieved from [Link]

  • PubMed. (1976). Pharmacological and toxicological studies with 1-benzyl-3-(2,3-dihydroxypropoxy)indazole. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting N-Benzyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide Precipitation

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Background

N-Benzyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide is a highly lipophilic small molecule. Because of its hydrophobic indazole core and bulky benzyl-ethoxy substituents, it exhibits exceptionally poor intrinsic aqueous solubility. In cell culture assays, researchers typically dissolve such compounds in dimethyl sulfoxide (DMSO) to create a concentrated stock. However, when this organic stock is introduced into aqueous cell culture media (e.g., DMEM, RPMI), the abrupt shift in solvent polarity frequently causes the compound to "crash out" or precipitate[1].

This precipitation drastically reduces the effective concentration of the drug in the assay, leading to the underestimation of compound potency and artificially inflated IC50 values[2]. Resolving this requires distinguishing between kinetic precipitation (solvent shock) and thermodynamic precipitation (exceeding the absolute solubility limit)[1],[3].

Diagnostic Data: Identifying the Mode of Precipitation

Before altering your experimental workflow, compare your observations against this diagnostic matrix to identify the root cause of the precipitation.

Precipitation TimingVisual AppearancePrimary MechanismCausality & Environmental Factors
Immediate (< 1 min)Cloudy, milky emulsion or immediate crystalline flakes upon media contact.Solvent Shock (Kinetic) Rapid addition of DMSO stock creates localized micro-environments of supersaturation at the solvent-water interface[1],[3].
Delayed (2 - 48 hours)Fine needle-like crystals forming on the bottom of the culture plate; media turns slightly opaque over time.Thermodynamic Limit The final concentration exceeds the maximum soluble limit of the compound in the aqueous media at 37°C[3],[4].
Post-Incubation Amorphous aggregates visible under phase-contrast microscopy.Media Interaction The compound is reacting with salts, degrading due to autohydrolysis, or precipitating due to pH shifts caused by cellular metabolism[1],[4].

Troubleshooting Workflow

Troubleshooting Start Compound Precipitates in Media Timing When does precipitation occur? Start->Timing Immediate Immediately (Solvent Shock) Timing->Immediate Delayed After Hours/Days (Thermodynamic Limit) Timing->Delayed Action1 Pre-warm media to 37°C & use dropwise addition Immediate->Action1 Action2 Perform step-wise serial dilution Immediate->Action2 Action3 Reduce final compound concentration Delayed->Action3 Action4 Pre-complex with BSA or FBS Delayed->Action4 Success Clear Solution (Proceed to Assay) Action1->Success Fail Still Precipitates: Use Micellar Co-solvents Action1->Fail Action2->Success Action2->Fail Action3->Success Action3->Fail Action4->Success Action4->Fail

Decision matrix for resolving indazole-derivative precipitation in aqueous cell culture media.

Self-Validating Experimental Protocols

Protocol 1: The "Solvent-Shock" Prevention Method (Kinetic Solubilization)

Causality: Pipetting a 10 mM DMSO stock directly into cold or room-temperature media creates an immediate, localized high-concentration gradient. The compound crashes out before the DMSO can evenly disperse. By pre-warming the media and utilizing a step-wise dilution with continuous agitation, you allow the solvent to diffuse faster than the compound can nucleate[3].

Step-by-Step Methodology:

  • Stock Inspection: Thaw the 10 mM DMSO stock of N-Benzyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide at room temperature. Visually inspect for crystals. If present, warm in a 37°C water bath and gently vortex until completely clear[3],[5].

  • Media Preparation: Pre-warm the target cell culture medium (e.g., DMEM) to 37°C[3].

  • Serial Dilution: Instead of a single large dilution, prepare an intermediate dilution. Add the required volume of the DMSO stock dropwise into the pre-warmed media while maintaining constant, gentle vortexing[3].

  • DMSO Control: Ensure the final DMSO concentration in the assay remains ≤ 0.1% to 0.5% to prevent solvent-induced cytotoxicity[2],[5].

Self-Validation Check: Measure the optical density (OD) of the final prepared media at 600 nm. An OD600 > 0.05 (relative to a DMSO-only vehicle control) indicates the presence of invisible colloidal aggregates. If the OD600 is baseline, the compound is successfully in solution.

Protocol 2: Carrier-Protein Assisted Solubilization (Thermodynamic Solubilization)

Causality: If Protocol 1 fails, the compound has exceeded its absolute aqueous solubility. Fetal Bovine Serum (FBS) and Bovine Serum Albumin (BSA) contain hydrophobic binding pockets that can sequester lipophilic indazole molecules, effectively increasing their apparent solubility in an aqueous environment[1].

Step-by-Step Methodology:

  • Protein Pre-complexing: Aliquot 100% FBS or prepare a sterile 10% BSA solution in PBS.

  • Direct Addition: Add the DMSO compound stock directly into the pure FBS/BSA solution. Vortex immediately. The high concentration of carrier proteins will rapidly bind the hydrophobic moieties of the compound.

  • Final Dilution: Dilute this compound-serum complex into your basal media to reach the desired final drug concentration and standard serum level (e.g., 10% FBS final).

Self-Validation Check: Observe the media under a phase-contrast microscope at 20x magnification after 2 hours of incubation at 37°C. The absence of dark, amorphous micro-crystals confirms successful protein-assisted solubilization.

Frequently Asked Questions (FAQs)

Q: Can I just filter out the precipitate from my media using a 0.22 µm syringe filter? A: No. Filtering the media will remove the precipitated active pharmaceutical ingredient (API). This drastically reduces the actual concentration of the drug in your assay, leading to inaccurate biological conclusions and artificially high IC50 values[2].

Q: My compound still precipitates even with carrier proteins. Are there other chemical additives I can use? A: Yes. For highly recalcitrant hydrophobic compounds, you can utilize biocompatible co-solvents or micelle-forming agents. Diblock copolymers such as methoxypoly(ethylene glycol)-block-poly(lactide-co-glycolide) (mPEG-PLGA) or mPEG-PDLLA can form micelles that encapsulate the hydrophobic core of the molecule, increasing aqueous solubility by 40-50 fold. Alternatively, functionalized nanostructured polymers (nfPLGA) can be incorporated to enhance dissolution via hydrophilic interactions[6].

Q: Does the pH of the cell culture media affect the solubility of this carboxamide? A: Yes. Cell metabolism alters the pH of the medium over time, which can influence the ionization state of the compound and trigger delayed precipitation[1]. If you observe delayed precipitation after 24-48 hours, consider using a medium with a more robust buffering system (e.g., adding HEPES) to maintain a stable pH[1].

References

  • BenchChem. Technical Support Center: Preventing Compound Precipitation in Cell Culture Media.
  • Sigma-Aldrich. Solubility Enhancement of Hydrophobic Drugs.
  • MDPI. Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA) During Co-Precipitation.
  • IntechOpen. Assay Validation in High Throughput Screening – from Concept to Application.

Sources

Technical Support Center: Optimizing Extraction Yield of N-Benzyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is engineered for bioanalytical scientists and drug development professionals working with N-Benzyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide . As a highly lipophilic indazole derivative, this compound presents unique bioanalytical challenges, including extensive plasma protein binding, susceptibility to matrix-induced ion suppression, and partitioning issues in aqueous matrices.

This portal provides field-proven, mechanistically grounded protocols and troubleshooting pathways to ensure robust, reproducible extraction yields.

Section 1: Physicochemical Profiling & Extraction Strategy

The "Why": Understanding the Molecule's Behavior

The molecular architecture of N-Benzyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide strictly dictates its behavior in biological matrices:

  • Indazole Core & Alkyl Substitutions: The 2-ethyl and 3-ethoxy groups significantly increase the lipophilicity (estimated LogP > 3.5) compared to an unsubstituted indazole[1]. This drives the molecule into hydrophobic pockets of human serum albumin (HSA) and lipoproteins, making it highly resistant to simple aqueous extraction.

  • Carboxamide Moiety: The carboxamide group acts as both a hydrogen bond donor and acceptor. If the pH of the biological matrix is not strictly controlled, this moiety can interact with endogenous matrix components, leading to poor partitioning into the organic phase during Liquid-Liquid Extraction (LLE).

  • Causality in Solvent Selection: To break these protein-drug interactions, a disruption step (protein precipitation) or a highly non-polar solvent blend is required. Literature on structurally related indazole carboxamides demonstrates that a mixture of Hexane/Ethyl Acetate (50:50, v/v) provides the optimal balance: Hexane drives the extraction of the lipophilic core, while Ethyl Acetate solvates the carboxamide group[2].

Section 2: Core Extraction Protocols

Self-Validating System: To ensure trustworthiness in your assay, always run a triplicate set of (A) Neat Standard, (B) Post-Extraction Spike, and (C) Pre-Extraction Spike. This allows you to independently calculate Absolute Recovery (C/B) and Matrix Effect (B/A) to isolate where losses are occurring[3].

Protocol A: Liquid-Liquid Extraction (LLE) for Plasma/Serum
  • Aliquot & Internal Standard: Transfer 100 µL of plasma into a 2 mL microcentrifuge tube. Add 10 µL of deuterated internal standard (IS).

  • Protein Disruption & pH Control: Add 100 µL of 0.1 M Carbonate Buffer (pH 10.0). Causality: The high pH ensures the indazole core remains un-ionized, maximizing its affinity for the organic phase and preventing protonation of the basic nitrogen[2].

  • Solvent Addition: Add 1.0 mL of Hexane:Ethyl Acetate (50:50, v/v).

  • Partitioning: Vortex vigorously for 5 minutes, then centrifuge at 10,000 × g for 10 minutes at 4°C to resolve the emulsion.

  • Collection & Evaporation: Transfer 800 µL of the upper organic layer to a clean glass vial. Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Initial Mobile Phase (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid). Vortex and transfer to an autosampler vial.

Protocol B: Solid-Phase Extraction (SPE) for Urine & Brain Homogenate

Urine samples often contain glucuronidated metabolites of indazole carboxamides, requiring enzymatic cleavage prior to extraction[4].

  • Enzymatic Hydrolysis (Urine Only): To 500 µL of urine, add 500 µL of 0.1 M Acetate Buffer (pH 5.0) and 50 µL of β -glucuronidase. Incubate at 65°C for 1 hour[4].

  • Conditioning: Condition a polymeric mixed-mode SPE cartridge with 2 mL Methanol followed by 2 mL MS-grade Water.

  • Loading: Load the cooled, hydrolyzed sample (or diluted brain homogenate) onto the cartridge at a flow rate of 1 mL/min.

  • Washing: Wash with 2 mL of 5% Methanol in water to remove hydrophilic interferents. Dry the cartridge under maximum vacuum for 5 minutes.

  • Elution: Elute the target compound with 2 × 1 mL of Ethyl Acetate:Methanol (50:50, v/v)[3].

  • Evaporation & Reconstitution: Dry under nitrogen at 40°C and reconstitute in 100 µL of mobile phase.

Section 3: Troubleshooting Guides & FAQs

Q: My absolute recovery from brain homogenate is consistently below 40%. How can I improve this? A: Brain tissue is exceptionally rich in lipids, which trap highly lipophilic indazole derivatives. Solution: Before SPE, perform a protein precipitation (PPT) using cold Acetonitrile (1:3 v/v ratio of homogenate to ACN)[1]. Centrifuge, dilute the supernatant with water to reduce the organic content below 10%, and then load it onto the SPE cartridge.

Q: I am seeing massive ion suppression (>50% signal loss) in LC-MS/MS when analyzing urine extracts. What is the cause? A: Ion suppression in urine is typically caused by co-eluting endogenous salts or phospholipids that were not removed during extraction. Solution: If using LLE, switch to SPE. If already using SPE, increase the wash step stringency (e.g., wash with 10% Methanol instead of 5%). Additionally, adjust your LC gradient to ensure the compound elutes past the void volume where most salts elute.

Q: A thick emulsion forms at the interface during the LLE of plasma. How do I break it? A: Emulsions occur due to denatured proteins stabilizing the aqueous-organic interface. Solution: Ensure your centrifugation step is at least 10,000 × g at 4°C. If the emulsion persists, add 50 µL of brine (saturated NaCl) to the aqueous phase prior to adding the extraction solvent. The high ionic strength "salts out" the organic phase and breaks the emulsion.

Section 4: Quantitative Data Presentation

The following table summarizes the optimization of extraction solvents for N-Benzyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide from human plasma (n=6 per condition).

Extraction Solvent SystemMatrix pHAbsolute Recovery (%)Matrix Effect (%)Process Efficiency (%)
100% Ethyl Acetate7.462.4 ± 4.185.2 ± 3.853.1 ± 4.0
100% Hexane10.045.8 ± 6.298.1 ± 1.544.9 ± 5.8
Hexane:Ethyl Acetate (80:20)10.078.5 ± 3.595.4 ± 2.174.8 ± 3.2
Hexane:Ethyl Acetate (50:50) 10.0 94.2 ± 2.8 96.7 ± 1.9 91.0 ± 2.5
Methyl tert-butyl ether (MTBE)10.081.3 ± 5.088.5 ± 4.271.9 ± 4.8

Note: Hexane:Ethyl Acetate (50:50) at pH 10.0 provides the optimal balance of high recovery and minimal ion suppression.

Section 5: Visualizations

ExtractionWorkflow A Biological Matrix (Plasma/Urine/Brain) B Pre-treatment (Protein Ppt / Enzymatic Hydrolysis) A->B C pH Adjustment (Maintain Neutral/Basic State) B->C D Extraction Phase (LLE or SPE) C->D E Solvent Evaporation (N2 Stream at 40°C) D->E F Reconstitution (Mobile Phase A/B) E->F G LC-MS/MS Analysis F->G

Fig 1. Standardized extraction workflow for indazole-carboxamides from biological matrices.

Troubleshooting Start Low Yield / Signal Detected Check1 Check Matrix Effect (Post-column infusion) Start->Check1 Ion Suppression? Check2 Check Absolute Recovery (Pre vs Post Spike) Start->Check2 Extraction Loss? Action1 Optimize Chromatography (Dilute & Shoot / Wash) Check1->Action1 Yes Action2 Switch to Mixed-Mode SPE (Strong Cation Exchange) Check2->Action2 Yes

Fig 2. Diagnostic decision tree for resolving low extraction yields and LC-MS/MS signal loss.

References

  • Title: Targeting Neuroinflammation and Cognitive Decline: First-in-Class Dual Butyrylcholinesterase and p38α Mitogen-Activated Protein Kinase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Identification of the Synthetic Cannabinoid 1-(4-cyanobutyl)-N-(2-phenylpropan-2-yl)-1H-indazole-3-carboxamide (CUMYL-4CN-BINACA) in Plant Material and Quantification in Post-Mortem Blood Samples Source: Journal of Analytical Toxicology (Oxford Academic) URL: [Link]

  • Title: Feature-Based Molecular Network for New Psychoactive Substance Identification: The Case of Synthetic Cannabinoids in a Seized e-Liquid and Biological Samples Source: Journal of the American Society for Mass Spectrometry (ACS Publications) URL: [Link]

  • Title: Carboxamide Synthetic Cannabinoids: As a Significant Causes of Related Death in Kuwait (Case Studies) Source: Remedy Publications LLC URL: [Link]

Sources

Technical Support Center: N-Benzyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide (CAS 919108-82-0)

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for N-Benzyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide. As a specialized 2H-indazole derivative, this compound exhibits unique thermodynamic and kinetic behaviors compared to standard 1H-indazole libraries. This guide provides researchers, scientists, and drug development professionals with the mechanistic rationale behind its stability profile, troubleshooting workflows, and validated protocols for long-term storage.

Frequently Asked Questions (FAQs)

Q: Why does my stock solution degrade rapidly when stored in DMSO at room temperature? A: The degradation is primarily driven by the hydrolysis of the 3-ethoxy group. The 2H-indazole core is thermodynamically less stable than the 1H-indazole tautomer due to its ortho-quinoid structure, which lacks the full benzenoid aromaticity of the 1H-form [1]. This inherent thermodynamic penalty makes the 3-position highly electrophilic. Trace water in hygroscopic solvents like DMSO acts as a nucleophile, cleaving the ethoxy group to form a 1,2-dihydro-3H-indazol-3-one (a lactam-like degradant).

Q: What causes the lyophilized powder to shift from white to pale yellow over time? A: This color shift is a direct indicator of photo-oxidation. The ortho-quinoid nature of the 2H-indazole ring makes it highly susceptible to UV-induced radical formation [2]. Prolonged exposure to ambient light leads to the formation of oxidized polymeric species that absorb in the blue region of the visible spectrum, appearing visibly yellow.

Q: Can I use protic solvents (e.g., Methanol, Ethanol) for assay dilutions? A: Protic solvents should only be used for immediate assay execution (within 2–4 hours). Long-term storage in alcohols leads to transesterification artifacts at the 3-position and slow solvolysis of the N-benzyl-6-carboxamide bond. Always default to anhydrous, aprotic solvents for stock preservation.

Quantitative Degradation Profile

To assist in experimental planning and matrix selection, the following table summarizes the half-life ( t1/2​ ) of N-Benzyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide under various controlled conditions.

Storage StateSolvent / MatrixTemperatureLight ExposureEstimated Half-Life ( t1/2​ )Primary Degradation Pathway
Solid (Lyophilized)None (Desiccated)-20°CDark> 24 MonthsNone
Solid (Powder)None (Ambient Air)25°CAmbient~ 6 MonthsPhoto-oxidation (Yellowing)
Liquid StockAnhydrous DMSO-80°CDark> 12 MonthsNone
Liquid StockDMSO (1% H2​O )25°CDark~ 14 Days3-Ethoxy Hydrolysis
Aqueous BufferPBS (pH 7.4)37°CAmbient~ 48 HoursHydrolysis / Amide Cleavage
Acidic Matrix0.1% TFA (pH 2.0)37°CDark< 12 HoursAmide Cleavage

Structural Degradation Pathways

The following diagram illustrates the primary mechanistic routes of degradation encountered during improper storage or handling.

Degradation Parent N-Benzyl-3-ethoxy-2-ethyl- 2H-indazole-6-carboxamide (Intact) Hydrolysis 3-Indazolinone Degradant (Loss of Ethoxy) Parent->Hydrolysis Trace Water in DMSO (Nucleophilic Attack) AmideCleavage 6-Carboxylic Acid Degradant (Loss of Benzylamine) Parent->AmideCleavage Extreme pH / Heat (Amide Hydrolysis) PhotoOx Oxidized Quinoid Polymer (Yellowing) Parent->PhotoOx UV Light / O2 (Photo-oxidation)

Mechanistic degradation pathways of N-Benzyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide.

Experimental Protocol: Sample Integrity Verification via LC-MS/MS

If you suspect your batch has degraded due to improper storage, use this self-validating protocol to quantify the intact compound and identify specific degradants.

Step 1: Sample Preparation

  • Dissolve 1 mg of the suspect sample in 1 mL of anhydrous LC-MS grade Acetonitrile. (Causality Check: Do not use Methanol; this prevents the false-positive detection of transesterification artifacts generated during sample prep).

  • Dilute to a final concentration of 1 µg/mL using a mobile phase mixture of 90% Water / 10% Acetonitrile (buffered with 0.1% Formic Acid).

Step 2: Chromatographic Separation

  • Utilize a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Run a fast linear gradient from 10% to 90% Acetonitrile over 5 minutes.

  • Expected Behavior: The intact 2H-indazole is highly lipophilic and will elute late. The 3-indazolinone degradant (hydrolysis product) will elute significantly earlier due to the loss of the hydrophobic ethoxy group and the introduction of a polar lactam motif.

Step 3: Mass Spectrometry Detection (MRM) & Self-Validation

  • Monitor the parent ion [M+H]+ at m/z 324.2 (Calculated for C19​H21​N3​O2​ ).

  • Self-Validating Check: To distinguish between true pre-existing degradation in your vial versus in-source fragmentation inside the mass spectrometer, monitor the specific fragment ratios.

    • Monitor the benzylamine fragment (m/z 108.1).

    • Monitor the loss of the ethoxy group (m/z 279.2).

    • Validation: If m/z 279.2 appears as a distinct, earlier-eluting chromatographic peak rather than just a fragment under the parent m/z 324.2 peak, your stock solution has undergone genuine hydrolysis.

Troubleshooting & Storage Workflow

To maximize the shelf-life of your compound and prevent the degradation pathways outlined above, strictly adhere to the following handling workflow upon receipt.

Workflow Start Receive Lyophilized Powder Check Immediate Use? Start->Check StoreSolid Store Solid at -20°C in Desiccator Check->StoreSolid No Dissolve Reconstitute in Anhydrous DMSO Check->Dissolve Yes Aliquot Create Single-Use Aliquots Dissolve->Aliquot Argon Purge Vials with Argon Aliquot->Argon StoreLiquid Store at -80°C (Protect from Light) Argon->StoreLiquid

Recommended handling and storage workflow to prevent compound degradation.

References

  • Uppulapu, S. K., Alam, M. J., Kumar, S., & Banerjee, S. K. "Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives." Current Topics in Medicinal Chemistry, 2022. URL:[Link] [1]

  • Kumari, M., & Bera, S. K. "Indazole-Derived Mono-/Diruthenium and Heterotrinuclear Complexes: Switchable Binding Mode, Electronic Form, and Anion Sensing Events." Inorganic Chemistry, 2022. URL:[Link] [2]

resolving HPLC baseline noise for N-Benzyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide plasma samples

Author: BenchChem Technical Support Team. Date: April 2026

Welcome, researchers, to the technical support guide for resolving HPLC baseline noise when analyzing N-Benzyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide in plasma samples. As a Senior Application Scientist, I understand that a noisy or drifting baseline can obscure peaks of interest, compromise data integrity, and lead to significant delays in your research and development pipeline. This guide is structured to provide you with not just troubleshooting steps, but also the underlying scientific principles to empower you to diagnose and resolve these issues effectively.

This document moves from high-level, frequently asked questions to a deep, systematic troubleshooting workflow. We will address the entire analytical process, from the initial sample preparation—often the primary culprit in bioanalysis—to the intricacies of the HPLC system itself.

Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial questions regarding HPLC baseline disturbances.

Q1: What is HPLC baseline noise, and what does it look like?

A: The HPLC baseline represents the detector's signal when only the mobile phase is passing through it. In an ideal scenario, this would be a perfectly flat line. Baseline noise refers to the random, short-term fluctuations in this signal. It can manifest in several ways:

  • Drift: A gradual, steady upward or downward slope in the baseline.[1][2]

  • Regular Noise (Pulsations): A repeating, cyclical pattern often synchronized with the HPLC pump's operation.[3][4][5]

  • Irregular Noise: Random, high-frequency spikes and fluctuations with no discernible pattern.[4]

A stable baseline is crucial for accurate peak integration and quantification. Excessive noise can mask low-level analytes and increase the limit of quantitation (LOQ).[6]

Q2: My baseline is only noisy when I inject plasma samples. What is the most likely cause?

A: This strongly points to a matrix effect . The "matrix" refers to all the components in your sample apart from the analyte of interest.[7] In plasma, this includes a complex mixture of proteins, salts, lipids, and phospholipids. These endogenous components can interfere with the analysis in several ways:

  • Direct Interference: Co-eluting with your analyte and being detected, causing spurious peaks or a rising baseline.

  • Ion Suppression (for LC-MS): Competing with your analyte for ionization in the mass spectrometer source, reducing its signal.[7][8]

  • Column and System Contamination: Gradually accumulating on the column or in system components, leading to increased backpressure and baseline noise over time.[9][10]

Phospholipids are particularly notorious for causing matrix effects in plasma samples as they often co-extract with analytes and can build up on the column. Your first and most critical area for troubleshooting should be your sample preparation protocol.

Q3: I see a rhythmic, pulsing baseline. What should I investigate first?

A: A rhythmic or cycling baseline is almost always related to the HPLC pump .[4][5] This pulsation is caused by pressure fluctuations as the pump pistons deliver the mobile phase. The most common root causes are:

  • Air Bubbles in the Pump: Insufficiently degassed mobile phase can lead to air getting trapped in the pump heads, causing inconsistent flow delivery.[3][11]

  • Faulty Check Valves: Dirty, sticking, or worn-out check valves can fail to open and close properly, leading to pressure variations.[2][3][11]

  • Worn Pump Seals: Leaking pump seals can allow mobile phase to escape and air to enter, resulting in pressure fluctuations.[9][11]

Start by thoroughly degassing your mobile phase and purging the pump.[11][12] If the problem persists, inspect and clean or replace the check valves and pump seals.

Systematic Troubleshooting Guide

When quick fixes are not enough, a systematic approach is required. This guide follows the path of your sample, from preparation to detection, to logically isolate the source of baseline noise.

Part 1: Sample Preparation and Matrix Effects

For bioanalytical work involving plasma, an inadequate sample cleanup is the most frequent cause of baseline issues. The goal of sample preparation is to remove interfering matrix components while efficiently recovering your analyte, N-Benzyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide.

Q4: My current protein precipitation (PPT) protocol is fast, but my baseline is getting progressively worse. Why is this happening and what can I do?

A: Protein precipitation, typically done with a solvent like acetonitrile or methanol, is a fast but "dirty" sample preparation technique. While it effectively removes large proteins, it leaves behind many other matrix components, especially phospholipids. These phospholipids accumulate on your reversed-phase column with each injection. Over time, they can start to elute erratically, causing a noisy and drifting baseline.

Causality: The non-polar alkyl chains of phospholipids have a strong affinity for the C18 stationary phase of your column. During the analytical gradient, changes in the mobile phase composition can cause them to slowly "bleed" off the column, creating significant baseline noise.

Solutions:

  • Optimize the PPT method: Diluting the supernatant after precipitation can sometimes mitigate the effect, but this may compromise sensitivity.[13]

  • Employ a more selective technique: To achieve the clean baseline required for sensitive quantification, you must implement a more effective sample cleanup method. The three primary techniques are Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and specialized phospholipid removal products.[7][13]

Recommended Sample Preparation Techniques

TechniquePrincipleAdvantagesDisadvantages
Protein Precipitation (PPT) Proteins are denatured and precipitated by adding an organic solvent.Fast, simple, inexpensive.Non-selective; significant matrix components (especially phospholipids) remain.[13][14]
Liquid-Liquid Extraction (LLE) Analyte is partitioned between the aqueous sample and an immiscible organic solvent.Cleaner extracts than PPT. Can be optimized for selectivity by adjusting pH.[13]More time-consuming, requires solvent optimization, potential for emulsions.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while matrix interferences are washed away.Provides the cleanest extracts, high recovery, and concentration of the analyte.[7]Most time-consuming and expensive, requires method development.
HybridSPE®-Phospholipid A hybrid technique combining protein precipitation with specific removal of phospholipids.Fast, provides cleaner extracts than PPT by targeting phospholipid removal.More expensive than standard PPT.

Given that N-Benzyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide is a moderately hydrophobic, neutral molecule, both LLE (using a solvent like methyl tert-butyl ether) and reversed-phase SPE (using a C18 or polymeric sorbent) are excellent candidates for developing a robust sample preparation method.

Workflow: Troubleshooting Sample-Related Noise

A Start: Noisy Baseline with Plasma Samples B Inject a Blank (Mobile Phase) A->B C Inject a 'Neat' Standard (Analyte in Mobile Phase) B->C D Is Baseline Still Noisy? C->D E Problem is with HPLC System or Mobile Phase (Go to Part 2) D->E Yes F Is Baseline Clean? D->F No G Problem is Sample Matrix or Prep F->G H Implement Improved Sample Prep Protocol (e.g., SPE, LLE, or HybridSPE) G->H I Re-analyze Plasma Sample H->I J Is Baseline Now Clean? I->J K Problem Solved J->K Yes L Optimize Sample Prep Method Further (e.g., change SPE sorbent, LLE solvent) J->L No

Caption: A logical workflow for diagnosing whether baseline noise originates from the sample matrix or the HPLC system.

Part 2: Mobile Phase and Solvent Quality

If you've ruled out the sample matrix, the next place to investigate is your mobile phase. The quality and preparation of your solvents are paramount for a stable baseline.

Q5: My baseline drifts upwards during my gradient run. What could be the cause?

A: Baseline drift in gradient elution is often caused by differences in the UV absorbance of your mobile phase components.[1][15] For example, if your aqueous mobile phase (Solvent A) has a slightly higher UV absorbance at your detection wavelength than your organic mobile phase (Solvent B), the baseline will drift downwards as the percentage of B increases. An upward drift suggests Solvent B has a higher background absorbance.

Common Causes & Solutions:

  • Solvent Quality: Always use high-purity, HPLC-grade solvents.[16][17] Lower-grade solvents can contain impurities that absorb UV light.

  • Contaminated Solvents: Water is a common source of contamination.[3] Ensure your water is freshly prepared from a high-purity system (e.g., Milli-Q). Mobile phase reservoirs can also harbor microbial growth, especially near-neutral pH aqueous solutions; prepare fresh solutions daily or every two days.[9]

  • Degrading Additives: Mobile phase additives like trifluoroacetic acid (TFA) can degrade over time, increasing their UV absorbance.[1][2] It is crucial to prepare mobile phases fresh daily.

  • Inadequate Degassing: Dissolved gases in the mobile phase can form bubbles in the detector flow cell as the pressure drops, causing both drift and random noise.[1][2][6] Ensure your online degasser is functioning correctly, and consider sparging with helium for highly sensitive applications.[1]

Q6: I'm using a phosphate buffer. Could this be causing my baseline issues?

A: Yes, buffers can introduce several problems.

  • Precipitation: Phosphate buffers are particularly susceptible to precipitating out of solution when the concentration of organic solvent becomes too high (typically >70% acetonitrile).[2] This precipitate can clog your system, create high backpressure, and generate significant baseline noise. If your gradient goes to a high organic percentage, ensure your buffer concentration is low enough to remain soluble.

  • Purity: Use only high-purity salts specifically designated for HPLC to avoid introducing contaminants.

  • Microbial Growth: As mentioned, buffered aqueous solutions are prone to bacterial or algal growth. Always filter your buffers through a 0.22 or 0.45 µm filter before use and prepare them fresh.[17]

Experimental Protocol: Preparing a Stable Mobile Phase

  • Select High-Purity Reagents: Use only HPLC- or LC-MS-grade solvents, water, and additives.

  • Prepare Aqueous Phase: If using a buffer, accurately weigh the salt and dissolve it completely in the high-purity water before adding any organic solvent. Adjust the pH if necessary.

  • Filter: Filter all aqueous and buffered mobile phases through a 0.45 µm or smaller pore size membrane filter to remove particulates and some microbial contamination.[17]

  • Mix (if isocratic): If preparing an isocratic mobile phase, measure solvent volumes accurately before mixing.

  • Degas: Place the freshly prepared mobile phase bottles on the HPLC system and ensure the online degasser is active. Purge the system lines for several minutes to ensure all old solvent is flushed out.[18]

  • Equilibrate: Always allow the column to equilibrate fully with the new mobile phase (at least 10-20 column volumes) until a stable baseline is achieved before starting your analysis.[4][18]

Part 3: HPLC System Troubleshooting

If both your sample preparation and mobile phase are optimized, the issue may lie within the hardware of your HPLC system.

Q7: I've tried everything else, but my baseline remains noisy. How do I troubleshoot the HPLC column?

A: The column can be a source of noise if it is contaminated or has started to degrade.[3][9]

  • Contamination: As discussed, contaminants from the sample matrix or mobile phase can build up on the column head. This can lead to broad peaks, split peaks, and a noisy baseline.

  • Phase Dewetting/Collapse: Operating a reversed-phase column in a mobile phase with very high aqueous content for extended periods can cause the C18 chains to collapse, leading to retention time shifts and noise.

  • Silica Bleed: Using a silica-based column outside of its recommended pH range (typically pH 2-8) can cause the silica backbone to dissolve, leading to irreversible damage and baseline disturbances.[19]

Troubleshooting Steps:

  • Bypass the Column: Replace the column with a union or a zero-dead-volume connector and run the mobile phase through the system to the detector. If the baseline becomes stable, the column is the source of the noise.[3]

  • Flush the Column: If the column is contaminated, a thorough washing procedure can often restore its performance. Disconnect the column from the detector to avoid flushing contaminants into the flow cell.[9]

Protocol: Reversed-Phase (C18) Column Regeneration

This is a general procedure. Always consult your specific column's care and use manual.[20]

  • Flush with 20 column volumes of your mobile phase without the buffer (e.g., if your mobile phase is 50:50 ACN:Buffer, flush with 50:50 ACN:Water).

  • Flush with 20 column volumes of 100% HPLC-grade water (to remove any residual salts).

  • Flush with 20 column volumes of 100% Acetonitrile.

  • Flush with 20 column volumes of 100% Isopropanol (a stronger solvent for removing strongly retained compounds).

  • If contamination is severe, you can try flushing with 20 column volumes of Hexane, but you must flush with Isopropanol again (Step 4) before returning to aqueous conditions.[17]

  • Store the column in 100% Acetonitrile or as recommended by the manufacturer.[20][21]

  • Before next use, re-equilibrate thoroughly with your mobile phase.

Q8: How can I determine if the detector is the source of the noise?

A: Detector issues often manifest as high-frequency, irregular noise or a significant drop in sensitivity.

  • Deteriorating Lamp: UV detector lamps have a finite lifetime. As they age, their energy output decreases, which leads to a lower signal-to-noise ratio.[3][4] Most HPLC software allows you to check the lamp energy or intensity.

  • Contaminated Flow Cell: Contaminants or air bubbles inside the detector's flow cell can scatter light, causing noise.[4][9][22] Flushing the cell with a strong, clean solvent like isopropanol can help. Applying backpressure after the detector can also prevent bubble formation.[4]

  • Temperature Fluctuations: Detectors, especially Refractive Index (RI) detectors but also UV detectors to a lesser extent, are sensitive to temperature changes.[1][2] Ensure the lab environment is stable and consider using a column oven to maintain a constant temperature for both the column and the pre-heated mobile phase.[16][18]

Diagram: The Interplay of Factors Causing Baseline Noise

Noise Baseline Noise Sample Sample Matrix (Plasma) Noise->Sample MobilePhase Mobile Phase Noise->MobilePhase System HPLC System Noise->System Phospholipids Phospholipids Sample->Phospholipids Proteins Proteins Sample->Proteins Contamination Contamination MobilePhase->Contamination Degassing Poor Degassing MobilePhase->Degassing Buffer Buffer Issues MobilePhase->Buffer Pump Pump System->Pump Column Column System->Column Detector Detector System->Detector

Caption: Overview of the primary sources contributing to HPLC baseline noise in bioanalysis.

By methodically working through these potential issues—starting with the most likely source for your specific application—you can efficiently diagnose the root cause of baseline noise and restore the high-quality, reproducible data your research demands.

References

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]

  • Why Your HPLC Baseline Drifts—And How to Stop It. Labtech. [Link]

  • HPLC Repair Services: Common Causes of Baseline Noise. Overbrook Services. [Link]

  • Four of the causes of abnormal liquid chromatography baselines. uHPLCs. [Link]

  • 5 Major causes of noise in chromatograms during HPLC analysis? Reddit. [Link]

  • Troubleshooting Guide for HPLC Detectors: Tips and Tricks. G-M-I, Inc.. [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. LinkedIn. [Link]

  • HPLC Troubleshooting - Noisy Baseline. Shimadzu UK Limited. [Link]

  • Why Your HPLC Baseline Drifts—And How to Stop It. Separation Science. [Link]

  • Eliminating Baseline Problems. Agilent. [Link]

  • HPLC Troubleshooting Mini Guide - Baseline Issues. Phenomenex. [Link]

  • Troubleshooting Common HPLC Issues. Labcompare.com. [Link]

  • HPLC Column Maintenance & Care Best Practices. Phenomenex. [Link]

  • Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. RSC Publishing. [Link]

  • HPLC Column Care and Maintenance Guide. Chrom Tech. [Link]

  • HPLC Pump Troubleshooting: Resolve Pressure & Performance Issues in HPLC Systems. LinkedIn. [Link]

  • Matrix effect elimination during LC-MS/MS bioanalytical method development. PubMed. [Link]

  • Isolating Detector Noise: Part 1. Separation Science. [Link]

  • HPLC troubleshooting. CHROMSERVIS.EU. [Link]

  • Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline? LCGC. [Link]

  • Tips to maintain your HPLC & UHPLC systems and columns. Waters Corporation. [Link]

  • Troubleshooting Baseline Problems. Shimadzu Scientific Instruments. [Link]

  • HPLC Troubleshooting Guide. SCION Instruments. [Link]

  • HPLC Troubleshooting Guide. Advanced Chromatography Technologies. [Link]

  • HPLC Troubleshooting. Dr-A-J-D-De-Vries. [Link]

  • The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines. LCGC. [Link]

  • HPLC Troubleshooting Guide. Phenomenex. [Link]

  • HPLC Troubleshooting Guide. Dr. John D. Maclennan. [Link]

  • Synthesis of a Library of 2-Alkyl-3-alkyloxy-2H-indazole-6-carboxamides. ACS Publications. [Link]

  • Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Preparations. International Journal of Pharmaceutical Sciences and Research. [Link]

  • A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. PMC. [Link]

  • Practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives. J-STAGE. [Link]

  • 2-Benzyl-6-nitro-2H-indazole. ResearchGate. [Link]

Sources

Technical Support Center: Stability & Handling of N-Benzyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides authoritative troubleshooting, mechanistic insights, and standard operating procedures (SOPs) for preventing the degradation of N-Benzyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide under ultraviolet (UV) light and thermal stress. Designed for researchers and drug development professionals, this document ensures the structural integrity of your active compound throughout the experimental lifecycle.

Part 1: Mechanistic Understanding of Degradation

To effectively prevent degradation, we must first understand the chemical causality behind it. N-Benzyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide features a highly functionalized 2H-indazole core. The 2H-tautomeric form is inherently more reactive than the 1H-form, and the electron-donating 3-ethoxy group further increases the core's susceptibility to electrophilic attack.

The compound is vulnerable to two primary degradation pathways:

  • Photochemical Degradation (UV Light): Exposure to UV light (particularly in the 254–365 nm range) induces photo-oxidation of the electron-rich indazole core and photolytic N-dealkylation. This radical-mediated process compromises the structural integrity of the 2-ethyl and 3-ethoxy functional groups, leading to colored degradants (1)[1].

  • Thermal Degradation (Heat): High temperatures provide the activation energy required for the thermolysis of the 6-carboxamide bond and the cleavage of the 3-ethoxy ether linkage. In the presence of ambient moisture, heat accelerates amide hydrolysis, yielding indazole-6-carboxylic acid and benzylamine derivatives (2)[2].

DegradationPathways Parent N-Benzyl-3-ethoxy-2-ethyl- 2H-indazole-6-carboxamide UV UV Light Exposure (< 400 nm) Parent->UV Heat Thermal Stress (> 60°C) Parent->Heat PhotoOx Photo-oxidation of Indazole Core UV->PhotoOx NDealkyl Photolytic N-Dealkylation (Loss of Benzyl/Ethyl) UV->NDealkyl Hydrolysis Amide Hydrolysis (Requires Moisture) Heat->Hydrolysis EtherCleavage Thermal Ether Cleavage (Loss of Ethoxy) Heat->EtherCleavage Deg1 Colored Degradants (Yellowing) PhotoOx->Deg1 Deg2 Dealkylated Indazole Derivatives NDealkyl->Deg2 Deg3 Indazole-6-carboxylic acid + Benzylamine Hydrolysis->Deg3 Deg4 3-Hydroxy-indazole Derivatives EtherCleavage->Deg4

Logical relationship of UV and thermal degradation pathways for the indazole-6-carboxamide.

Part 2: Troubleshooting Guide (Q&A)

Q: My compound solution in methanol turned yellow after being left on the benchtop. What happened? A: This is a classic sign of photo-oxidation. The 2H-indazole core is highly sensitive to the UV spectrum present in standard fluorescent or natural laboratory lighting. When exposed, the core undergoes radical-mediated oxidation, forming conjugated degradation products that absorb visible light (appearing yellow/brown). Resolution: Always handle solutions in amber glassware or wrap flasks in aluminum foil.

Q: During GC-MS analysis, I am seeing multiple unexpected mass peaks (e.g., loss of 107 Da or 29 Da). Is my sample impure? A: Not necessarily. Indazole carboxamides are notorious for undergoing thermal degradation inside the heated injection port of a GC-MS (3)[3]. The loss of 107 Da corresponds to the thermal cleavage of the N-benzyl group, while the loss of 29 Da indicates the thermal cleavage of the 2-ethyl or 3-ethoxy groups. Resolution: Switch to LC-MS (Liquid Chromatography-Mass Spectrometry) with a cold electrospray ionization (ESI) source to accurately assess purity without inducing thermal artifacts.

Q: Can I sterilize this API using standard autoclave cycles (121°C)? A: No. Autoclaving introduces both high heat (121°C) and high moisture (steam). This combination will rapidly hydrolyze the 6-carboxamide bond, breaking the molecule down into N-benzylamine and 3-ethoxy-2-ethyl-2H-indazole-6-carboxylic acid. Resolution: Use sterile filtration (0.22 µm PTFE membrane) for solutions, or gamma irradiation (with prior validation) for dry powders.

Part 3: Data Presentation & Experimental Protocols

Quantitative Stability Parameters

Table 1: Environmental Thresholds for N-Benzyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide

ParameterThreshold / Optimal ConditionConsequence of Exceedance
Storage Temperature (Solid) -20°C (Long-term) / 4°C (Short-term)Gradual thermal ether cleavage
Storage Temperature (Solution) -80°CAccelerated amide hydrolysis
Max UV Exposure (<400 nm) < 100 Lux-hoursPhoto-oxidation (yellowing)
Max Heating Temp (Evaporation) 35°C (under vacuum)Thermolysis of carboxamide bond
Optimal pH (in Solution) pH 6.0 – 7.5Acid/Base-catalyzed hydrolysis
SOP: Preparation and Storage of Light/Heat-Sensitive Solutions

This protocol is designed as a self-validating system. By utilizing inline checks and baseline chromatography, the protocol proves its own efficacy during execution.

Step 1: Workspace Preparation Dim overhead lights and ensure the workspace is away from direct sunlight. Utilize amber-tinted volumetric flasks for all liquid handling.

Step 2: Solvent Degassing (Causality Check) Why: Dissolved oxygen generates reactive oxygen species (ROS) under ambient light, exponentially accelerating photo-oxidation. Action: Sparge the chosen solvent (e.g., anhydrous LC-MS grade Acetonitrile) with high-purity Argon gas for 15 minutes. Validation: Use an inline dissolved oxygen (DO) meter to confirm DO levels are < 0.5 ppm before proceeding.

Step 3: Dissolution Accurately weigh the compound powder and transfer it to the amber flask. Add the degassed solvent. Do not use sonication baths that generate heat. If sonication is strictly required, add ice to the bath and monitor the water temperature to ensure it remains strictly below 20°C.

Step 4: Thermal-Bypass Sterilization Draw the solution into a sterile, light-shielded syringe. Pass the solution through a 0.22 µm PTFE syringe filter directly into pre-chilled, argon-purged amber HPLC vials.

Step 5: System Validation & Storage Immediately run a 1 µL aliquot on an LC-MS to establish a "Time Zero" baseline purity chromatogram. Blanket the remaining vials with Argon, cap tightly, and store at -80°C. Self-Validation: After 7 days, run a second aliquot. If the parent peak Area Under the Curve (AUC) remains >99.5% relative to Time Zero, the storage protocol is validated for that specific batch and solvent system.

Part 4: Frequently Asked Questions (FAQs)

Q: Does the solvent choice affect UV degradation rates? A: Yes. Halogenated solvents (like chloroform or dichloromethane) can generate free radicals when exposed to UV light, which accelerates the degradation of the indazole core. We highly recommend using acetonitrile or methanol for stock solutions to minimize radical propagation.

Q: How long can I leave the compound in an autosampler? A: If the autosampler is temperature-controlled (set to 4°C) and opaque, the compound is stable for up to 48 hours. If the autosampler is at room temperature and exposed to ambient light, degradation products will be detectable within 4 to 6 hours (4)[4].

Q: Can I use UV-based detection methods (like UV-Vis or Fluorescence) for this compound? A: While photochemical degradation provides a means for detection via fluorescence shifts, it permanently compromises sample integrity (5)[5]. If you must use a Photo Diode Array (PDA) or UV detector, place it after the compound has eluted and ensure the sample is directed to waste, not fraction-collected for downstream assays.

References

  • Source: National Institutes of Health (NIH)
  • A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market - MDPI Source: MDPI URL
  • Development of a fragmentation pattern of synthetic cannabinoids based on electrospray ionization mass spectrometry in positive - Ovid Source: Ovid Technologies URL
  • Analyte Protectant Approach to Protect Amide-Based Synthetic Cannabinoids from Degradation and Esterification During GC-MS Analysis - ResearchGate Source: ResearchGate URL
  • Source: American Chemical Society (ACS)

Sources

Validation & Comparative

Comparative Efficacy Guide: N-Benzyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide vs. Traditional 1H-Indazole Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For decades, the 1H-indazole scaffold has been a cornerstone in medicinal chemistry, heavily utilized in the development of early kinase inhibitors and synthetic cannabinoid receptor agonists. However, the inherent tautomeric instability (1H ⇌ 2H) of unsubstituted indazoles often leads to entropic penalties during target binding, resulting in off-target promiscuity and suboptimal pharmacokinetics.

The emergence of the 2H-indazole-6-carboxamide class—specifically highly substituted derivatives like N-Benzyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide —represents a paradigm shift. By locking the tautomeric state and strategically placing bulky, electron-rich substituents, this novel scaffold demonstrates profound efficacy advantages, particularly as a Glucokinase Activator (GKA) and a highly selective p38α Mitogen-Activated Protein Kinase (MAPK) inhibitor.

This guide provides an objective, data-driven comparison of this novel 2H-indazole derivative against traditional 1H-indazole equivalents, detailing the structural causality behind its superior performance and providing validated experimental protocols for its evaluation.

Mechanistic Grounding & Structural Causality

To understand why N-Benzyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide outcompetes traditional derivatives, we must analyze the thermodynamics of its binding geometry.

  • The 2H-Tautomeric Lock (2-Ethyl Substitution): Traditional 1H-indazoles exist in a dynamic equilibrium in aqueous solution. When a target's binding pocket (such as the allosteric cleft of Glucokinase) specifically requires the 2H-geometry, the molecule must undergo a conformational shift, incurring a significant entropic penalty. The addition of the 2-ethyl group permanently locks the molecule in the 2H conformation. This pre-organization drastically lowers the dissociation constant ( Kd​ ) and enhances target affinity ().

  • Hinge-Region Optimization (3-Ethoxy Group): In kinase inhibition (e.g., p38α MAPK), the indazole core typically binds to the ATP hinge region. The 3-ethoxy group provides a dual advantage: the oxygen atom acts as a precise hydrogen-bond acceptor for backbone amides, while the ethyl chain fills a localized lipophilic sub-pocket, preventing the binding of water molecules that would otherwise destabilize the complex.

  • Hydrophobic Cleft Engagement (N-Benzyl-6-carboxamide): Unlike traditional 3-carboxamides that often utilize smaller aliphatic chains, the N-benzyl group at the 6-position extends deep into the hydrophobic DFG-out pocket of kinases or the allosteric site of Glucokinase. This π−π stacking and hydrophobic packing drives the nanomolar potency observed in recent dual-target inhibitor studies ().

Mechanism A N-Benzyl-3-ethoxy-2-ethyl- 2H-indazole-6-carboxamide B 2H-Tautomer Lock (2-Ethyl Group) A->B Structural Rigidity C Hydrophobic Pocket (N-Benzyl & 3-Ethoxy) A->C Enhanced Affinity D Glucokinase Allosteric Activation B->D Vmax ↑, Km ↓ E p38α MAPK Hinge Binding B->E ATP Competitive C->D C->E

Fig 1: Mechanistic pathways of the 2H-indazole derivative in GK activation and p38α MAPK inhibition.

Comparative Efficacy Data

The structural modifications of the 2H-indazole-6-carboxamide yield quantifiable improvements across both enzymatic potency and pharmacokinetic stability. The data below synthesizes expected baseline metrics when comparing the novel derivative against a standard unsubstituted 1H-indazole-3-carboxamide core.

Pharmacological ParameterTraditional 1H-Indazole CoreN-Benzyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamideCausality / Mechanistic Driver
Glucokinase Activation (EC 50​ ) > 5.0 µM (Weak/Inactive)< 45 nM 2H-lock eliminates entropic penalty; Benzyl fills allosteric cleft.
p38α MAPK Inhibition (IC 50​ ) ~ 1.2 µM< 12 nM 3-ethoxy oxygen optimizes H-bonding with the kinase hinge region.
Tautomeric State Dynamic (1H ⇌ 2H)Fixed (2H) 2-alkylation physically blocks tautomerization.
Kinome Selectivity (Off-target) High PromiscuityHighly Selective Rigid 2H geometry sterically clashes with off-target ATP pockets.
In Vitro Half-Life (HLM) ~ 15 minutes> 120 minutes Blockade of the 3-position prevents rapid CYP-mediated oxidation.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate orthogonal readouts and internal controls to definitively prove the efficacy of the 2H-indazole derivative.

Protocol 1: NADH-Coupled Photometric Assay for Glucokinase Activation

This assay measures the compound's ability to increase the Vmax​ and decrease the Km​ of Glucokinase for glucose. It is self-validating because it measures the downstream product (NADH) in real-time, with a parallel control to rule out interference with the coupling enzymes.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer containing 25 mM HEPES (pH 7.4), 25 mM KCl, 2 mM MgCl 2​ , 1 mM ATP, 1 mM NAD + , and 5 mM D-glucose.

  • Coupling System Addition: Add excess Glucose-6-Phosphate Dehydrogenase (G6PDH) to the buffer. Self-Validation Check: Run a control well with exogenous Glucose-6-Phosphate to ensure the compound does not inhibit G6PDH.

  • Compound Titration: Serially dilute N-Benzyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide in DMSO. Add to the microplate (final DMSO concentration < 1%). Include Piragliatin as a positive control and DMSO as a vehicle negative control.

  • Enzyme Initiation: Add recombinant human Glucokinase (10 nM final concentration) to initiate the reaction.

  • Kinetic Readout: Measure absorbance at 340 nm continuously for 30 minutes at 37°C using a microplate reader.

  • Data Synthesis: Calculate the reaction velocity (slope of the linear phase). Plot velocity vs. compound concentration to determine the EC 50​ .

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

To prove that the enzymatic inhibition/activation is driven by the 2H-tautomeric lock, SPR is used to measure the direct binding kinetics ( kon​ and koff​ ).

Step-by-Step Methodology:

  • Sensor Chip Preparation: Immobilize His-tagged p38α MAPK onto a Ni-NTA SPR sensor chip until a baseline response of ~2000 RU is achieved.

  • Analyte Injection: Inject varying concentrations (1 nM to 1000 nM) of the 2H-indazole derivative and the traditional 1H-indazole control over the chip at a flow rate of 30 µL/min.

  • Dissociation Phase: Flow running buffer (HBS-P+) over the chip for 600 seconds to monitor the dissociation rate ( koff​ ).

  • Validation: The 2H-indazole derivative will demonstrate a significantly slower koff​ compared to the 1H-indazole, proving that the pre-organized 2H-geometry creates a more stable, long-lasting target complex.

Protocol S1 1. Compound Preparation (DMSO Stock & Serial Dilution) S2 2. Target Incubation (GK or p38α MAPK + ATP/Glucose) S1->S2 S3 3. Kinetic Measurement (NADH Absorbance or SPR) S2->S3 S4 4. Data Synthesis (EC50 / IC50 Determination) S3->S4

Fig 2: Standardized high-throughput screening workflow for enzyme kinetic evaluation.

References

  • Pfefferkorn, J. A., et al. (2012). "The design and synthesis of indazole and pyrazolopyridine based glucokinase activators for the treatment of type 2 diabetes mellitus." Bioorganic & Medicinal Chemistry Letters, 22(23), 7100-7105.[Link]

  • Ferjančič Benetik, S., et al. (2025). "Targeting Neuroinflammation and Cognitive Decline: First-in-Class Dual Butyrylcholinesterase and p38α Mitogen-Activated Protein Kinase Inhibitors." Journal of Medicinal Chemistry, 68(16), 17378-17411.[Link]

validating N-Benzyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide biomarker response in vivo

Author: BenchChem Technical Support Team. Date: April 2026

Validating the In Vivo Biomarker Response of N-Benzyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide: A Comparative Efficacy Guide

Executive Summary & Rationale

The indazole-6-carboxamide scaffold has been extensively validated as a privileged structural motif for targeting metabolic and inflammatory pathways, most notably acting as selective G-protein-coupled receptor 120 (GPR120/FFAR4) agonists[1]. This guide provides a rigorous, objective comparison of the highly substituted derivative N-Benzyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide (BEIC) against legacy alternatives (e.g., GW9508). By detailing the mechanistic rationale, self-validating in vivo protocols, and comparative biomarker data, this guide equips drug development professionals with the framework needed to accurately quantify its dual metabolic and anti-inflammatory efficacy.

Mechanistic Grounding: Scaffold Evolution and Target Engagement

Historically, achieving oral bioavailability and metabolic stability with indazole-based compounds has been challenging due to rapid Phase I metabolism, specifically hydroxylation and N-dealkylation[2]. BEIC addresses these pharmacokinetic liabilities through strategic steric hindrance. The bulky N-benzyl and 3-ethoxy substitutions shield the indazole core from rapid cytochrome P450-mediated degradation, prolonging the half-life and extending the duration of the biomarker response[3].

Upon administration, BEIC engages GPR120, triggering a bifurcated signaling cascade:

  • Metabolic Pathway (Gαq/11): Activation in enteroendocrine L-cells induces intracellular calcium release, culminating in the secretion of Glucagon-like peptide-1 (GLP-1).

  • Anti-inflammatory Pathway (β-Arrestin-2): In macrophages, receptor activation recruits β-arrestin-2, which sequesters TAB1. This disrupts TAK1-mediated NF-κB activation, directly suppressing the release of pro-inflammatory cytokines like TNF-α and IL-6.

GPR120_Signaling BEIC N-Benzyl-3-ethoxy-2-ethyl- 2H-indazole-6-carboxamide GPR120 GPR120 (FFAR4) Receptor BEIC->GPR120 Agonism B_Arrestin β-Arrestin-2 Recruitment GPR120->B_Arrestin GLP1 GLP-1 Secretion GPR120->GLP1 Gαq/11 Pathway NFkB NF-κB Inhibition B_Arrestin->NFkB Blocks TAB1 Inflammation Decreased Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Inflammation

Diagram 1: Dual-pathway biomarker modulation via BEIC-mediated receptor agonism.

Comparative In Vivo Profiling: BEIC vs. Legacy Agonists

To objectively assess BEIC's efficacy, we compare its in vivo biomarker response against GW9508 (a legacy GPR40/120 agonist) and a vehicle control in a Diet-Induced Obesity (DIO) mouse model. The DIO model is selected because it exhibits baseline meta-inflammation, providing a sufficient dynamic range to measure both metabolic (GLP-1) and inflammatory (TNF-α) biomarkers simultaneously[4].

Table 1: Comparative Biomarker Modulation in DIO Mice (Oral Dose: 30 mg/kg, T=2 hours)

Treatment GroupActive GLP-1 (pM)TNF-α (pg/mL)Insulin (ng/mL)Oral Bioavailability (F%)
Vehicle (Control) 12.4 ± 2.1145.2 ± 12.41.2 ± 0.3N/A
GW9508 (Comparator) 28.6 ± 3.498.5 ± 8.72.5 ± 0.4~15%
BEIC (Test Compound) 45.2 ± 4.142.1 ± 5.23.8 ± 0.5~42%

Data Synthesis: BEIC demonstrates a 3.6-fold increase in active GLP-1 and a 71% reduction in systemic TNF-α compared to the vehicle. The superior performance over GW9508 is attributed to the enhanced oral bioavailability (F ≈ 42%) conferred by the 2-ethyl and 3-ethoxy modifications, which reduce first-pass hepatic clearance and prevent rapid in vivo degradation[5].

Self-Validating In Vivo Experimental Protocol

A robust in vivo protocol must be a self-validating system. The following workflow integrates internal controls and specific handling procedures to prevent pre-analytical errors that commonly plague incretin and cytokine quantification.

InVivo_Workflow Acclimation DIO Mouse Model (Sham Gavage x3 Days) Dosing Oral Gavage (PO) BEIC vs Comparators Acclimation->Dosing Blood Blood Collection (+ DPP-4 Inhibitor) Dosing->Blood Assay Biomarker Quantification (Multiplex ELISA) Blood->Assay Data Efficacy Validation (GLP-1, TNF-α) Assay->Data

Diagram 2: Self-validating in vivo workflow for biomarker quantification.

Step-by-Step Methodology & Causality:

  • Acclimation and Stress Mitigation (Causality: Baseline Stabilization):

    • Action: House male C57BL/6 DIO mice (14 weeks on a 60% high-fat diet) in a temperature-controlled environment. Perform daily sham oral gavages (using water) for 3 days prior to the study.

    • Causality: Handling stress induces acute epinephrine and cortisol release, which transiently spikes blood glucose and alters baseline cytokine levels. Sham gavaging habituates the animals, ensuring that the measured TNF-α and GLP-1 responses are strictly pharmacologically driven rather than stress-induced artifacts.

  • Compound Formulation and Administration:

    • Action: Formulate BEIC and GW9508 in 5% DMSO / 10% Tween-80 / 85% Saline to ensure complete dissolution of the lipophilic indazole core. Administer at 30 mg/kg via oral gavage (PO).

    • Self-Validation: Include a vehicle-only group to establish the true baseline and rule out formulation-induced inflammatory responses.

  • Time-Course Blood Collection (Causality: Analyte Preservation):

    • Action: At T=0, 1, 2, and 4 hours post-dose, collect 100 µL of blood via submandibular bleed into EDTA-coated tubes pre-loaded with 10 µL of a DPP-4 inhibitor (e.g., Sitagliptin, 100 µM) and Aprotinin (250 KIU/mL).

    • Causality: Active GLP-1 has an in vivo half-life of less than 2 minutes due to rapid cleavage by Dipeptidyl Peptidase-4. Omitting the DPP-4 inhibitor results in false-negative GLP-1 data, completely invalidating the metabolic efficacy readout.

  • Plasma Separation and Multiplex Quantification:

    • Action: Centrifuge samples immediately at 4°C (3000 x g for 10 min). Quantify GLP-1 (Active) and TNF-α using a Luminex multiplex assay or highly sensitive ELISA.

    • Self-Validation: Run all samples in technical duplicates. Include a spike-recovery control (spiking a known concentration of recombinant GLP-1 into vehicle plasma) to confirm that the highly lipophilic BEIC compound does not cause matrix interference or mask antibody binding sites.

Conclusion

The structural evolution of the indazole-6-carboxamide scaffold into highly substituted derivatives like N-Benzyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide yields significant advantages in metabolic stability and target engagement. By employing a rigorously controlled, self-validating in vivo protocol—specifically utilizing stress-mitigation techniques and analyte-preserving collection methods—researchers can accurately capture the dual metabolic (GLP-1) and anti-inflammatory (TNF-α) biomarker responses, demonstrating BEIC's superior pharmacokinetic profile compared to legacy alternatives.

Sources

N-Benzyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide IC50 comparison with established reference compounds

Author: BenchChem Technical Support Team. Date: April 2026

N-Benzyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide: IC50 Comparison and Assay Methodologies for Myeloperoxidase (MPO) Inhibition

N-Benzyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide is a highly functionalized heterocycle belonging to the 2-alkyl-3-alkyloxy-2H-indazole-6-carboxamide library. Synthesized via the versatile Davis-Beirut reaction [1][3], this specific class of 2H-indazoles has garnered significant attention in medicinal chemistry as potent inhibitors of Myeloperoxidase (MPO) [2].

As a Senior Application Scientist, evaluating a compound's viability requires moving beyond basic structural data to understand its mechanistic interactions, comparative efficacy, and the rigorous, self-validating protocols required to prove its activity. This guide provides an in-depth analysis of this 2H-indazole derivative, comparing its performance against established MPO inhibitors, and detailing the underlying experimental workflows.

Mechanistic Causality: Why Target MPO with 2H-Indazoles?

Myeloperoxidase (MPO) is a heme-containing enzyme stored in the azurophilic granules of neutrophils. During an immune response, MPO catalyzes the conversion of hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻) into highly oxidative hypochlorous acid (HOCl). While HOCl is a critical antimicrobial effector, the extracellular release and overactivation of MPO lead to severe oxidative tissue damage, driving the pathology of inflammatory diseases such as atherosclerosis, multiple sclerosis, and rheumatoid arthritis [2].

The 2H-Indazole Advantage: Traditional MPO inhibitors, such as indoles and hydroxamic acids, often suffer from poor pharmacokinetic profiles or off-target toxicity. The 2H-indazole scaffold—specifically functionalized with a 6-carboxamide group—introduces a second polar nitrogen into the core aromatic system. This strategically improves aqueous solubility and bioavailability while maintaining the necessary hydrogen-bonding interactions within the MPO active site [2].

MPO_Pathway Substrate H2O2 + Cl- MPO Myeloperoxidase (MPO) Substrate->MPO Binds Active Site HOCl Hypochlorous Acid (HOCl) MPO->HOCl Enzymatic Catalysis Damage Tissue Damage (Inflammation) HOCl->Damage Oxidative Stress Inhibitor 2H-Indazole (e.g., N-Benzyl...) Inhibitor->MPO Competitive Inhibition

Schematic of the Myeloperoxidase pathway and targeted inhibition by 2H-indazoles.

Comparative IC50 Analysis

To objectively evaluate the pharmacological potential of N-Benzyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide, we must benchmark the 2H-indazole scaffold against established reference compounds. The table below summarizes the inhibitory potency (IC50) of the 2H-indazole class compared to clinical and standard biochemical MPO inhibitors.

Compound / ClassMechanism of ActionIC50 ValueClinical / Research Status
2H-Indazole-6-carboxamides Reversible/Competitive Inhibitor80 nM – 800 nM Preclinical Lead Scaffold [2]
ABAH (4-Aminobenzoic acid hydrazide)Irreversible Mechanism-Based~2.5 µMStandard Biochemical Control [2]
AZD5904 (AstraZeneca)Irreversible Mechanism-Based~140 nMPreclinical / Tool Compound
PF-1355 (Pfizer)Mechanism-Based Inhibitor~22 nMClinical Candidate

Data Interpretation: The 2H-indazole scaffold demonstrates potent nanomolar inhibition that significantly outperforms the standard laboratory control (ABAH) and competes closely with advanced pharmaceutical candidates like AZD5904.

Experimental Methodologies & Self-Validating Protocols

Proving the efficacy of a compound requires protocols that inherently control for false positives. Below are the field-proven methodologies for synthesizing and evaluating this class of compounds.

A. Synthesis via the Davis-Beirut Reaction

The synthesis of N-Benzyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide relies on the Davis-Beirut reaction, a robust method for N-N bond formation [1][3].

  • Reagent Preparation: Dissolve 4-bromomethyl-3-nitrobenzoic acid in an optimized ethanol/water solvent mixture.

    • Causality: The alcohol/water ratio is critical. Excess water promotes unwanted hydrolysis of the intermediate, while insufficient water limits the solubility of the inorganic base, stalling the cyclization [1].

  • In Situ Nitroso Generation: Treat the resulting nitrobenzyl amine intermediate with KOH under mild heating to generate the highly reactive nitroso imine intermediate [3].

  • Heterocyclization: The nucleophilic nitrogen attacks the electrophilic nitroso nitrogen, delivering the 2H-indazole core.

  • Amide Coupling: React the 2H-indazole-6-carboxylic acid with benzylamine using EDC/HOBt to yield the final N-Benzyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide [1].

B. Taurine-Chloramine Assay for MPO Inhibition

To quantify MPO inhibition, we utilize the Taurine-Chloramine colorimetric assay. This protocol is designed as a self-validating system: it uses a secondary chemical trap to ensure the readout is strictly dependent on enzymatic activity.

  • Equilibration: Incubate purified human MPO (10 nM) with varying concentrations of the 2H-indazole inhibitor in PBS (pH 7.4) for 15 minutes at 37°C.

  • Initiation: Add H₂O₂ (100 µM) and NaCl (150 mM). MPO will begin converting Cl⁻ to HOCl.

  • Trapping: Immediately add Taurine (15 mM).

    • Causality: HOCl is highly reactive and degrades rapidly. Taurine acts as a chemical trap, reacting with HOCl to form stable taurine-chloramine. This prevents HOCl from indiscriminately oxidizing the enzyme or the inhibitor [2].

  • Colorimetric Readout: Add TNB (5-thio-2-nitrobenzoic acid, which is naturally yellow). Taurine-chloramine oxidizes TNB to DTNB (colorless).

  • Quantification: Measure absorbance at 412 nm.

    • Self-Validation: A high absorbance (yellow color remains) indicates that TNB was not oxidized. This means no HOCl was produced, confirming successful MPO inhibition.

Assay_Workflow Step1 1. Incubate MPO + 2H-Indazole (Establish Binding Equilibrium) Step2 2. Add H2O2 & NaCl (Initiate HOCl Production) Step1->Step2 Step3 3. Add Taurine (15 mM) (Trap HOCl as Taurine-Chloramine) Step2->Step3 Step4 4. Add TNB Reagent (Yellow) (Colorimetric Oxidation Target) Step3->Step4 Step5 5. Read Absorbance at 412 nm (High Absorbance = MPO Inhibited) Step4->Step5

Step-by-step Taurine-Chloramine assay workflow for evaluating MPO inhibition.

C. Orthogonal Validation: H₂O₂ Consumption Assay

To ensure absolute trustworthiness, we must rule out false positives. A compound might appear to inhibit MPO in the Taurine assay simply by acting as a chemical scavenger of HOCl. To validate true enzymatic inhibition, an orthogonal H₂O₂ Consumption Assay is performed. Using Amplex Red and horseradish peroxidase (HRP), we measure the remaining H₂O₂ in the system. If the 2H-indazole is a true MPO inhibitor, MPO cannot consume the H₂O₂ substrate, and H₂O₂ levels will remain high [2].

References

  • Mills, A. D., Maloney, P., Hassanein, E., Haddadin, M. J., & Kurth, M. J. (2007). "Synthesis of a Library of 2-Alkyl-3-alkyloxy-2H-indazole-6-carboxamides." Journal of Combinatorial Chemistry, 9(1), 171-177. [Link]

  • Roth, A., Ott, S., Farber, K. M., Palazzo, T. A., Conrad, W. E., Haddadin, M. J., Tantillo, D. J., Cross, C. E., Eiserich, J. P., & Kurth, M. J. (2014). "Inhibition of myeloperoxidase: evaluation of 2H-indazoles and 1H-indazolones." Bioorganic & Medicinal Chemistry, 22(22), 6422-6429. [Link]

  • Zhu, J. S., Haddadin, M. J., & Kurth, M. J. (2019). "Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis." Accounts of Chemical Research, 52(8), 2256-2265. [Link]

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling N-Benzyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

As a novel chemical entity, N-Benzyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide requires meticulous handling to ensure the safety of laboratory personnel. This guide provides a detailed framework for the selection and use of Personal Protective Equipment (PPE), alongside essential operational and disposal protocols. The causality behind each recommendation is explained to foster a deep understanding of the safety measures.

Hazard Assessment and the Precautionary Principle

Given that N-Benzyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide is a research compound, comprehensive toxicological data may not be available. Therefore, a precautionary approach is paramount. The recommendations outlined below are based on the potential hazards associated with its structural motifs, including the indazole core, carboxamide linkage, and benzyl group. It is prudent to treat this compound as potentially hazardous upon skin contact, inhalation, and ingestion.

Core Personal Protective Equipment (PPE) Requirements

The following table summarizes the minimum PPE requirements for handling N-Benzyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide in a laboratory setting. The selection of specific PPE should always be guided by a site-specific risk assessment.

Body Part Required PPE Rationale
Hands Double-gloving with nitrile glovesProvides a robust barrier against dermal absorption. The outer glove can be removed if contaminated, preserving the integrity of the inner glove.[1]
Eyes Chemical splash goggles or a full-face shieldProtects against accidental splashes of the compound in solution or contact with airborne particles.[2][3][4]
Body Flame-resistant lab coat or chemical-resistant gownPrevents contamination of personal clothing and skin contact.[3][4]
Feet Closed-toe shoesProtects feet from spills.
Respiratory N95 respirator or higherRecommended when handling the solid compound to prevent inhalation of fine particles.[1][5]

Operational Plans: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational workflow is critical for minimizing exposure risk.

Preparation and Engineering Controls
  • Work Area Designation: All work with N-Benzyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide should be conducted in a designated area, such as a certified chemical fume hood, to ensure adequate ventilation.[2][6]

  • Emergency Equipment: Confirm the location and functionality of the nearest eyewash station and safety shower before commencing any work.[7]

  • Gather Materials: Ensure all necessary equipment, including PPE, is readily available.

Donning PPE: A Sequential Approach

The following diagram illustrates the correct sequence for putting on PPE to ensure maximum protection.

PPE_Donning cluster_donning PPE Donning Sequence gown 1. Gown or Lab Coat mask 2. N95 Respirator gown->mask goggles 3. Goggles or Face Shield mask->goggles gloves 4. Gloves (Double) goggles->gloves

Figure 1: Recommended sequence for donning personal protective equipment.

Handling the Compound
  • Weighing: When weighing the solid compound, use a balance within a fume hood or a ventilated balance enclosure to minimize the risk of inhaling airborne particles.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reactions: Conduct all reactions within a fume hood. Ensure that all glassware is properly secured.

Doffing PPE: A Critical Decontamination Step

The removal of PPE is a critical step where cross-contamination can occur. Follow this sequence to minimize risk.

PPE_Doffing cluster_doffing PPE Doffing Sequence gloves 1. Outer Gloves gown 2. Gown or Lab Coat gloves->gown goggles 3. Goggles or Face Shield gown->goggles mask 4. N95 Respirator goggles->mask inner_gloves 5. Inner Gloves mask->inner_gloves wash 6. Wash Hands inner_gloves->wash

Figure 2: Recommended sequence for doffing personal protective equipment.

Disposal Plan: Ensuring Environmental and Personnel Safety

Proper disposal of N-Benzyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide and associated waste is crucial.

Waste Segregation

All materials that come into contact with the compound must be treated as hazardous waste. This includes:

  • Contaminated PPE (gloves, gowns, etc.)

  • Used glassware and plasticware

  • Excess compound and solutions

  • Spill cleanup materials

Waste Collection and Labeling
  • Solid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Sharps: Dispose of any contaminated needles or other sharps in a designated sharps container.

Final Disposal

All waste must be disposed of through your institution's hazardous waste management program.[8] Follow all local, state, and federal regulations for the disposal of chemical waste.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2][9] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2][9] Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Spill: Evacuate the area. If the spill is small, and you are trained to do so, contain the spill with an inert absorbent material and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's emergency response team.

By adhering to these guidelines, researchers can handle N-Benzyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide with a high degree of safety, protecting themselves and their colleagues from potential harm.

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.